Zirconium(4+);tetrahydroxide;hydrate
Description
Conceptual Frameworks of Hydrous Zirconia and its Derivatives
The term "Zirconium(4+);tetrahydroxide;hydrate" represents a hydrated form of zirconium hydroxide (B78521). Conceptually, it belongs to a family of materials often described with the general formulas Zr(OH)₄·nH₂O or ZrO₂·nH₂O, known collectively as hydrous zirconia. wikipedia.org These materials are typically white, bulky, amorphous powders with low solubility in water but are soluble in dilute mineral acids. wikipedia.orgchemicalbook.com
The structure of hydrous zirconia is not straightforward and is often described as ill-defined. wikipedia.org In aqueous solutions, zirconium(IV) ions have a strong tendency to hydrolyze, forming complex species. rsc.org A key structural unit in the aqueous chemistry of zirconium is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. rsc.orgresearchgate.net The formation mechanism of hydrous zirconia particles often begins with the generation of this tetramer, which then aggregates to form nuclei and primary crystallites. researchgate.net The degree of polymerization and the number of hydroxyl groups can depend significantly on the synthesis conditions. researchgate.net This amorphous hydroxide precursor undergoes crystallization upon heating, typically starting around 500°C, to form zirconia (ZrO₂), often as a mixture of its monoclinic and metastable tetragonal phases. researchgate.net The properties of the final zirconia product are profoundly influenced by the nature of the initial hydroxide precursor. rsc.org
| Property | Value |
| Chemical Formula | Zr(OH)₄·nH₂O |
| Alternate Names | Zirconium(IV) hydroxide, Hydrous zirconia |
| Appearance | White, bulky, amorphous powder |
| Molar Mass | 159.253 g/mol (for Zr(OH)₄) |
| Density | 3.25 g/cm³ (solid) |
| Solubility | Low in water, soluble in dilute mineral acids |
| Decomposition | Decomposes to ZrO₂ at approximately 550°C |
Significance of this compound as a Precursor Material in Chemical Synthesis
This compound is a fundamentally important precursor in the synthesis of a vast range of advanced materials due to its reactivity and ability to be transformed into various forms of zirconia and other zirconium compounds. wikipedia.orgresearchgate.net It is widely used to prepare solid acid catalysts, which are crucial in the petroleum industry for processes like "cracking" to produce high yields of petrol and jet fuel. wikipedia.orgnoahchemicals.com
The synthesis of zirconia-based nanomaterials frequently employs zirconium hydroxide as the starting material. nih.gov Various chemical methods, including sol-gel, hydrothermal, and co-precipitation techniques, utilize zirconium hydroxide to produce zirconia nanoparticles with controlled shapes and sizes. nih.govresearchgate.net For instance, amorphous zirconium hydroxide powder can be used to synthesize anisotropic-shaped zirconia nanocrystals. nih.gov The structure and properties of the final zirconia powder are strongly affected by the nature of the hydrous zirconia precursor. rsc.org The conditions used to prepare the zirconium hydroxide, such as the final pH, can significantly alter the crystallization temperature and the phase transformation behavior of the resulting zirconia.
Furthermore, zirconium hydroxide is a key intermediate for creating pigments, glass, and dyes. chemicalbook.com Its use extends to the fabrication of advanced ceramics, where it is converted into zirconia (ZrO₂), a material known for its high thermal stability and mechanical strength, making it suitable for applications like thermal barrier coatings, dental implants, and solid oxide fuel cells. researchgate.netmdpi.comnih.gov
| Precursor | Synthesis Method | Resulting Material | Key Application |
| This compound | Calcination | Sulfated Zirconia | Solid acid catalyst for petroleum cracking wikipedia.orgnoahchemicals.com |
| Amorphous Zirconium Hydroxide Powder | Hydrothermal | Anisotropic Zirconia Nanocrystals | Advanced optics, light-emitting diodes nih.gov |
| Zirconium Hydroxide Gel | Sol-Gel | Nanophasic Tetragonal Zirconia | High-performance ceramics rsc.org |
| Zirconium Hydroxide | Wet Impregnation | Promoted Zirconia Catalysts (Sulfate, Molybdate, Tungstate) | Catalysis for various organic reactions kaimosi.com |
| Zirconium Hydroxide | Coating and Decomposition | Nanocrystalline Cubic-YSZ Fibers | Polymer composites kaimosi.com |
Historical Evolution and Contemporary Perspectives in Zirconium Hydroxide Research
Research into zirconium hydroxide and its derivatives has evolved significantly over the decades. Early studies focused on understanding its fundamental chemical properties and its role as a precursor for zirconia ceramics. In the 1990s, significant research was conducted on the superacid properties of sulfated zirconia, derived from zirconium hydroxide, highlighting its catalytic potential. wikipedia.org The crystal structure of precursor salts like zirconium oxychloride octahydrate, containing the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer, was crucial in developing models for the formation of crystalline zirconium hydroxide.
Contemporary research has expanded into more sophisticated and diverse applications. There is a strong focus on nanotechnology, with studies aimed at controlling the size, shape, and crystal phase of zirconia nanoparticles synthesized from zirconium hydroxide precursors for use in electronics and photocatalysis. rsc.orgnih.gov Modern synthesis techniques, such as microwave-assisted and bottom-up/top-down approaches, are being explored to produce stable nanophasic materials. rsc.orgnih.gov
Current research also investigates novel applications for zirconium hydroxide itself. Studies have shown its potential as a coating to improve the capacity retention of battery cathodes, particularly in lithium batteries. noahchemicals.com Its high reactivity is being explored for the decomposition of chemical warfare agents, where it has shown to be a highly effective reactive adsorbent. herts.ac.ukkennesaw.edu Furthermore, zirconium-based materials are being investigated for biomedical applications, including durable dental and orthopedic implants, and in emerging technologies like 3D printing and solar cells. researchgate.netzircon-association.org The ongoing study of its aqueous chemistry aims to provide a better foundation for applications such as corrosion protection coatings. researchgate.net
Structure
2D Structure
Properties
CAS No. |
59271-57-7 |
|---|---|
Molecular Formula |
H6O5Zr |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
zirconium(4+);tetrahydroxide;hydrate |
InChI |
InChI=1S/5H2O.Zr/h5*1H2;/q;;;;;+4/p-4 |
InChI Key |
WIWFPCBMLUXFOG-UHFFFAOYSA-J |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[OH-].[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies for Zirconium 4+ ;tetrahydroxide;hydrate Systems
Aqueous Precipitation Techniques
Aqueous precipitation is a widely employed method for the synthesis of Zirconium(4+);tetrahydroxide;hydrate due to its relative simplicity and scalability. This technique involves the generation of a supersaturated solution, leading to the formation and precipitation of the desired zirconium hydroxide (B78521) species.
Controlled Hydrolysis of Zirconium Salt Solutions
The controlled hydrolysis of zirconium salt solutions is a cornerstone of aqueous precipitation methods. Precursors such as zirconyl chloride (ZrOCl₂·8H₂O), zirconium oxychloride, and zirconium carbonate are commonly used. chemicalbook.comwikipedia.org The fundamental principle involves the reaction of these salts with a base, typically an ammonium (B1175870) hydroxide solution, to induce precipitation of zirconium hydroxide. chemicalbook.com For instance, the addition of an aqueous solution of zirconyl chloride to an ammonium hydroxide solution at a controlled pH results in the immediate formation of a white precipitate of this compound. chemicalbook.com
Another approach involves the hydrolysis of sodium zirconate (Na₂ZrO₃), which can be a more efficient process by eliminating a leaching step with hydrochloric acid that is required when starting from zircon minerals. icm.edu.pl This method involves a multistage hydrolysis in a stirred reactor at elevated temperatures. icm.edu.pl The reaction of zirconium tetrachloride with sodium hydroxide also yields a zirconium hydroxide precipitate. chemicalbook.com
The choice of precursor and the specific hydrolysis conditions are crucial in determining the characteristics of the resulting material. The mechanism of hydrous zirconia formation during hydrolysis and precipitation involves the estimation of a critical nucleus size, typically in the range of 1.5–2 nm. researchgate.net
The pH of the precipitation medium is a critical parameter that significantly influences the structural and morphological properties of the synthesized this compound. rsc.orgresearchgate.net Adjusting the pH can modulate the dimensions and structure of the precursor particles. rsc.org The rate at which the final pH is reached also plays a dominant role in determining the crystal structure of the zirconia formed after calcination of the hydrous oxide. cambridge.org
Research has shown that varying the pH of a zirconia sol from acidic to basic conditions affects the resulting crystalline phases. researchgate.net For example, in the synthesis from zirconium oxychloride, increasing the pH can lead to a decrease in the monoclinic phase and an increase in the tetragonal to monoclinic ratio. researchgate.net This is attributed to the influence of hydroxyl ions, which can lead to volumetric changes favoring the tetragonal phase. researchgate.net The particle size of the resulting zirconia nanocrystallites has also been observed to decrease with an increase in pH. researchgate.net
The following table summarizes the effect of pH on the properties of zirconia nanoparticles synthesized via co-precipitation:
| pH | Crystallite Size (nm) | Crystalline Phase Composition | Reference |
| 8 | 15.13 (maximum) | Varied monoclinic and tetragonal | researchgate.net |
| 10 | 8.67 (minimum) | Higher tetragonal fraction at pH 6 | researchgate.net |
| ~13 | --- | Only tetragonal phase formed | cambridge.org |
It has been noted that in the pH range of 7–11, rapid precipitation tends to yield a predominantly monoclinic zirconia phase, whereas slower precipitation favors the tetragonal phase. cambridge.org
The nature and concentration of the reagents used in the precipitation process have a profound impact on the characteristics of the resulting hydrous zirconia. The choice of the precipitating agent, for instance, can influence the particle size and crystallinity of the product. researchgate.net
The concentration of the zirconium precursor solution, such as ZrOCl₂, affects the primary particle size of the hydrous zirconia. researchgate.net An increase in the ZrOCl₂ concentration generally leads to a decrease in the primary particle size of monoclinic hydrous zirconia particles. researchgate.net The concentration of ions produced during hydrolysis, such as H⁺ ions, also plays a crucial role in controlling the secondary particle size of hydrous zirconia. researchgate.net Experimental results have shown that the average secondary particle size increases with an increase in H⁺ ion concentration up to a certain point, after which it begins to decrease. researchgate.net
The table below illustrates the effect of ZrOCl₂ concentration on the primary particle size of hydrous zirconia:
| ZrOCl₂ Concentration (mol/dm³) | Primary Particle Size | Reference |
| Increasing Concentration | Decreasing Size | researchgate.net |
Coprecipitation Approaches for Doped Hydrous Zirconia Systems
Coprecipitation is a versatile extension of the precipitation technique that allows for the synthesis of doped hydrous zirconia systems. This method involves the simultaneous precipitation of the zirconium hydroxide and the hydroxide of the doping element from a solution containing salts of both metals. This approach is widely used to incorporate stabilizing elements, such as yttrium, into the zirconia structure to produce yttria-stabilized zirconia (YSZ), which exhibits enhanced thermal stability and mechanical properties. nih.gov
The process typically involves dissolving the zirconium precursor (e.g., zirconium oxychloride) and a salt of the dopant metal (e.g., yttrium nitrate) in an aqueous solution. nih.gov A precipitating agent, such as ammonium hydroxide, is then added to induce the coprecipitation of the metal hydroxides. nih.gov The resulting precipitate is then washed, dried, and calcined to obtain the doped zirconia. The key to successful coprecipitation is to ensure homogeneous mixing of the precursors at the atomic level, which translates to a uniform distribution of the dopant within the final zirconia matrix.
Aging Processes in Precipitation Synthesis and Their Effect on this compound Properties
Aging, the process of holding the precipitate in its mother liquor for a period of time after precipitation, can significantly influence the properties of the synthesized this compound. This step can lead to changes in crystallinity, particle size, and phase composition. researchgate.net
Prolonged aging at elevated temperatures, for example at 100°C, can lead to the formation of a single-phase tetragonal ZrO₂ with enhanced thermal stability and a narrow size and pore distribution. researchgate.net The aging process allows for dissolution and reprecipitation of smaller, less stable particles onto larger, more stable ones, a phenomenon known as Ostwald ripening. This can lead to an increase in the average particle size and a narrowing of the particle size distribution.
Hydrothermal aging, which involves treating the material in an aqueous environment at elevated temperature and pressure, is another important aging process. nih.govabstractarchives.com This process can induce a phase transformation from the metastable tetragonal phase to the more stable monoclinic phase in zirconia-based materials. nih.gov The extent of this transformation is influenced by the composition and microstructure of the material. nih.gov For instance, some yttria-stabilized zirconia materials show resistance to hydrothermal degradation, while others exhibit an increase in the monoclinic phase content after aging. nih.gov The aging process can also affect the mechanical properties, such as flexural strength, and surface properties of the zirconia. abstractarchives.com
Sol-Gel Synthesis Routes
The sol-gel process is a versatile wet-chemical technique used for the synthesis of this compound with a high degree of homogeneity and purity at relatively low temperatures. acs.org This method involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.
The process typically begins with the hydrolysis of a zirconium precursor, which can be an inorganic salt like zirconium oxychloride or a metal alkoxide. nih.gove3s-conferences.org This hydrolysis step leads to the formation of zirconium hydroxide. Subsequent condensation reactions between the hydrolyzed species result in the formation of a three-dimensional network characteristic of a gel. researchgate.net The properties of the final material, such as particle size, shape, and crystallinity, can be controlled by carefully managing the reaction parameters, including the precursor type, solvent, pH, and temperature. acs.orgresearchgate.net
For example, carbonate-containing zirconium hydroxide can be prepared via a sol-gel procedure. researchgate.net Another approach involves the electrolysis of a zirconium(IV) chloride solution to form a zirconium(IV) hydroxide sol, which is then gelled by dispersing droplets into an aqueous ammonia (B1221849) solution. researchgate.net The sol-gel method is advantageous for producing uniform, nano-sized powders. nih.gov For instance, zirconia nanoparticles can be synthesized from zircon sand by first producing zirconyl chloride and then using a sol-gel route with oxalic acid. aip.org This method has been shown to produce smaller particle sizes compared to conventional precipitation. aip.org
The following table outlines a typical sol-gel synthesis process for zirconia nanoparticles:
| Step | Description | Reference |
| Precursor Preparation | Dissolving zirconium oxychloride octahydrate and yttrium nitrate (B79036) hexahydrate in water. | nih.gov |
| Sol Formation | Adding ethylene (B1197577) glycol and citric acid under heating and stirring. | nih.gov |
| Gelation | Stepwise heating to eliminate organic materials and form a gel. | nih.gov |
| Calcination | Heating the gel at various temperatures to obtain the final nanopowder. | nih.gov |
Precursor Selection in Sol-Gel Processes
The sol-gel method is a versatile and widely used technique for synthesizing zirconium hydroxide nanoparticles due to its ability to control the physical properties, homogeneity, and purity of the final product at low temperatures. nih.gov The selection of the zirconium precursor is a critical first step that significantly influences the subsequent hydrolysis and condensation reactions, and ultimately the characteristics of the resulting zirconium hydroxide.
Zirconium Alkoxides: Zirconium alkoxides, such as zirconium n-propoxide and zirconium n-butoxide, are common precursors in non-aqueous sol-gel routes. kaimosi.comresearcher.life Their reactivity is governed by the length and branching of the alkyl chains. The hydrolysis of these alkoxides, followed by condensation, leads to the formation of a colloidal suspension (sol) that eventually transforms into a gel. researchgate.netresearchgate.net The use of zirconium(IV) n-propoxide, for instance, has been shown to produce nanocrystalline zirconia with a predominantly tetragonal phase. acs.org An EXAFS study on primary zirconium alkoxides like Zr(O-n-Pr)4 and Zr(O-n-Bu)4 in their parent alcohols provided insights into their structure and molecular complexity, which is crucial for understanding their reactivity in the sol-gel process. researcher.life
Organometallic Precursors: Besides simple alkoxides, other organometallic compounds are also employed. Zirconium(IV) acetate (B1210297) is another precursor used in the sol-gel synthesis of zirconia-silica gels. nih.gov The choice between an alkoxide like zirconium(IV) n-propoxide and an organic acid salt like zirconium(IV) acetate can significantly affect the resulting polymorphs of zirconia upon annealing. nih.gov The combination of zirconium alkoxides with other organometallic compounds can also produce heterometallic zirconium alkoxides, which act as single-source precursors for bimetallic oxides. nih.govacs.org
The table below summarizes some of the common precursors used in sol-gel processes for zirconium hydroxide synthesis.
Formation and Characterization of Zirconium Hydroxide Gels
The formation of zirconium hydroxide gels is a key step in the sol-gel process. This occurs through the hydrolysis and condensation of the selected zirconium precursors. For instance, zirconium hydroxide gel can be prepared by the controlled hydrolysis of zirconium oxychloride in the presence of sodium acetate. researchgate.net Another approach involves the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating, to produce zirconium hydroxide nanoparticles. acs.orgusc.edu.au
These gels are typically amorphous and highly hydrated. muctr.ru Thermal analysis of these gels reveals that they undergo continuous dehydration over a wide temperature range. researchgate.net The decomposition often occurs in multiple stages, corresponding to the removal of absorbed and coordinated water, followed by the dehydration of the Zr(OH)4 gel itself. researchgate.net
Characterization of these gels is performed using a variety of techniques to understand their structure and properties. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS), Raman spectroscopy, dynamic light scattering, and Small-Angle X-ray Scattering (SAXS) have been used to characterize nanoparticle sols and gels. acs.orgusc.edu.au These studies have revealed the presence of platelike particles with a high degree of short-range ordering, composed of stacked layers of two-dimensional "[Zr(OH)4]n" sheets. acs.orgusc.edu.au
Control over Nanoparticle Formation and Colloidal Stability in Sol-Gel Systems
The sol-gel method offers significant control over the size, shape, and crystallinity of the resulting nanoparticles. researchgate.net This control is achieved by manipulating various synthesis parameters such as pH, temperature, precursor concentration, and the presence of catalysts or additives.
For example, the pH of the solution plays a crucial role. Acid catalysis tends to favor hydrolysis reactions, leading to the formation of linear or randomly branched chains, while basic catalysis promotes condensation reactions, resulting in more uniform particles. researchgate.net The final pH of precipitation can affect the specific surface area of the resulting zirconium hydroxides. kaimosi.com
Hydrothermal and Solvothermal Synthesis of Zirconium Hydroxide Nanostructures
Hydrothermal and solvothermal methods are effective for synthesizing crystalline zirconium hydroxide and zirconia nanostructures directly from precursor solutions at elevated temperatures and pressures. epa.gov These methods are advantageous for producing well-crystallized nanoparticles with controlled morphology and narrow particle size distribution. mdpi.com
Solvothermal synthesis, which uses organic solvents as the reaction medium, has been employed to prepare zirconia and yttria-stabilized zirconia particles from zirconium hydroxide precursors. cambridge.org This method allows for the synthesis of nanocrystals with sizes around 5 nm. cambridge.org
Modulation of Crystal Configuration, Dimension, and Morphology through Hydrothermal Parameters
The physical and chemical properties of the hydrothermally synthesized nanostructures are highly dependent on the reaction parameters. These include temperature, pressure, reaction time, precursor type, and the presence of mineralizers or surfactants.
For instance, ZrO2 nanoparticles with a diameter of less than 10 nm have been successfully synthesized using zirconium nitrate as the precursor and ammonia water as the precipitant at 210 °C for 48 hours. scientific.net The morphology of the resulting nanostructures can be varied from rice grain-like particles to nanorods and hexagonal-shaped nanodiscs by adjusting the synthesis conditions. acs.org The use of different surfactants, such as Triton X-100, Tween-80, and sodium dodecylsulfate, can also modify the morphology of the final product, leading to nanorods, linked nanorods, and nanosheets. researchgate.net
The chemical prehistory of the starting materials is a major factor influencing the formation of nanostructures. scispace.comresearchgate.net Different preparation methods for the initial zirconium hydroxide can lead to the formation of spheres, cylinders, or hollow microspheres under hydrothermal conditions. scispace.comresearchgate.net
The table below illustrates the effect of varying hydrothermal parameters on the resulting zirconia nanostructures.
Effects of Hydrothermal Treatment on Hydroxyl Group Content and Ordering Degree
Hydrothermal treatment significantly affects the chemical and structural properties of zirconium hydroxide. The process can influence the content and ordering of hydroxyl groups within the material. The transformation from amorphous zirconium hydroxide to crystalline zirconia phases involves dehydroxylation and crystallization processes. scielo.org.mx
Studies have shown that hydrothermal treatment can lead to the formation of new hydroxyl groups, potentially P-OH groups when phosphate (B84403) is present, which can alter the acidic properties of the material. researchgate.net The ordering degree of the crystal structure is also enhanced by hydrothermal treatment, leading to the formation of well-defined crystalline phases. acs.org
Heterophase Conversion Methodologies
Heterophase conversion is a synthesis method that involves the reaction of a solid zirconium-containing compound with a solution, typically a base, to produce zirconium hydroxide. muctr.ru This technique is advantageous as it can yield a low-hydrous hydroxide with a high zirconium content that is less prone to aging and retains its ability to dissolve in acids. muctr.ru
A common example is the heterophase conversion of zirconium oxychloride (ZrOCl2·8H2O) using a base solution like ammonia, NaOH, or KOH. muctr.ru The concentration of the base can influence the transition of the zirconium hydroxide from a gel-like to a crystal-like state and can also alter its composition. muctr.ru This method has been shown to produce nanostructured zirconium hydroxide with a high specific surface area, which upon heat treatment, can lead to the formation of metastable tetragonal zirconia. muctr.ru
Processing of Solid Zirconium Salts with Base Solutions
A conventional and widely employed method for synthesizing zirconium hydroxide involves the reaction of solid zirconium salts with base solutions. This precipitation technique is straightforward and can be conducted using various zirconium precursors and alkaline agents.
Commonly used zirconium salts include zirconium tetrachloride (ZrCl₄) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O). The choice of the base is critical and can influence the properties of the final product. Typical bases include sodium hydroxide (NaOH) and ammonium hydroxide (NH₄OH). chemicalbook.com
The general reaction mechanism involves the hydrolysis of zirconium ions in an aqueous solution, followed by precipitation upon the addition of a base. For instance, when zirconium tetrachloride is dissolved in water, it hydrolyzes to form zirconyl chloride. The subsequent addition of a base, such as sodium hydroxide, leads to the precipitation of zirconium hydroxide, as depicted in the following reaction:
ZrCl₄(aq) + 4NaOH(aq) → Zr(OH)₄(s) + 4NaCl(aq) chemicalbook.com
In a typical laboratory-scale synthesis, a solution of zirconyl chloride octahydrate is prepared and a base, like ammonium hydroxide, is added dropwise with constant stirring until a desired pH, often around 9, is reached. This results in the immediate formation of a white precipitate of zirconium hydroxide. chemicalbook.com The precipitate is then typically aged, filtered, washed extensively with deionized water to remove residual ions, and finally dried to obtain the zirconium hydroxide product.
| Precursor Salt | Base Solution | Key Process Steps | Reference |
| Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) | Ammonium hydroxide (NH₄OH) | Dropwise addition of base to salt solution, pH control at 9, stirring for 6 hours, evaporation, washing, and drying. | chemicalbook.com |
| Zirconium tetrachloride (ZrCl₄) | Sodium hydroxide (NaOH) | Addition of NaOH solution to an aqueous solution of the zirconium salt to induce precipitation. | chemicalbook.com |
Synthesis from Fluorine- and Chlorine-Containing Zirconium Compounds
Zirconium hydroxide can be synthesized from various halogen-containing zirconium compounds, with chlorine-containing precursors being the most common. Zirconyl chloride (ZrOCl₂) is a frequently used starting material for the synthesis of zirconium hydroxide through hydrolysis. icm.edu.pl
The synthesis process typically involves dissolving zirconyl chloride in water and then adding a base, such as ammonium hydroxide, to precipitate zirconium hydroxide. icm.edu.pl This method is a staple for producing zirconium hydroxide due to the accessibility and reactivity of zirconyl chloride.
While direct synthesis from fluorine-containing zirconium compounds is less common for producing pure zirconium hydroxide, fluorinated zirconia materials are of significant interest for catalytic applications. These are often prepared through post-synthesis modification of zirconium hydroxide. One such method involves the anionic exchange between a pre-synthesized zirconium hydroxide and a fluorine-containing acid, such as trifluoroacetic acid. researchgate.netresearchgate.net In this process, the hydroxide groups on the surface of the zirconium hydroxide are exchanged with fluoride (B91410) ions, leading to a fluorinated zirconia material upon calcination. This method allows for the incorporation of fluorine into the zirconia structure, which can significantly alter its surface acidity and catalytic properties. researchgate.netresearchgate.net
| Precursor | Reagent | Method | Outcome | Reference |
| Zirconyl chloride (ZrOCl₂) | Ammonium hydroxide (NH₄OH) | Hydrolysis/Precipitation | Zirconium hydroxide | icm.edu.pl |
| Zirconium oxo/hydroxide | Trifluoroacetic acid | Anionic Exchange | Fluorinated zirconia | researchgate.netresearchgate.net |
Alternative and Advanced Synthetic Pathways
Beyond traditional precipitation methods, several alternative and advanced synthetic routes have been developed to produce zirconium hydroxide with tailored properties, such as high surface area, controlled particle size, and enhanced purity. These methods are often designed to be more efficient or to yield materials suitable for specific high-performance applications.
Auto-Combustion Synthesis using Organic Fuels
Auto-combustion synthesis is a rapid and energy-efficient method for producing fine, homogeneous ceramic powders. This technique involves a redox reaction between a zirconium salt (the oxidizer) and an organic fuel. Common fuels include urea (B33335) and glycine.
In this process, an aqueous solution containing a zirconium salt, such as zirconyl nitrate, and the organic fuel is heated. As the water evaporates, a viscous gel is formed, which then ignites and undergoes a self-sustaining combustion reaction. This exothermic reaction provides the energy for the decomposition of the precursors and the formation of the desired oxide or hydroxide. The use of urea as a fuel has been shown to be effective in controlling the particle size and morphology of the resulting zirconium-based materials. The product of the combustion is often a precursor that can be further processed to obtain pure zirconium hydroxide.
Electrodeposition of Zirconium Hydroxide Thin Films
Electrodeposition is a technique used to coat a conductive substrate with a thin film of a desired material. Amorphous zirconium hydroxide thin films can be produced by cathodic electrodeposition from an aqueous solution of zirconyl chloride (ZrOCl₂). This method allows for nanoscale control of the film thickness.
The process involves applying a cathodic potential to a substrate immersed in the electrolyte solution. This generates hydroxide ions at the cathode surface, which then react with the zirconium ions in the solution to form a zirconium hydroxide film that deposits onto the substrate. The resulting films can have a high specific surface area and a porous nanostructure.
Hydrolysis of Sodium Zirconate for Shortened Synthesis Routes
A more efficient and shorter synthesis route for zirconium hydroxide has been developed through the hydrolysis of sodium zirconate (Na₂ZrO₃). icm.edu.pl This method bypasses the intermediate step of producing zirconyl chloride from sodium zirconate, which is a common industrial practice. icm.edu.pl Sodium zirconate itself is typically obtained from the alkaline roasting of zircon minerals. icm.edu.pl
The hydrolysis process is carried out in a stirred reactor at an elevated temperature, for example, 70°C. icm.edu.pl A multi-stage hydrolysis, where water is added in several steps, has been shown to be effective. icm.edu.pl In one study, a 13-stage hydrolysis of 4000 grams of sodium zirconate feed with a total of 890 liters of water yielded 2500 grams of zirconium hydroxide. icm.edu.pl This process has been demonstrated to effectively reduce impurities like silicon and sodium. icm.edu.pl
| Parameter | Value |
| Starting Material | Sodium Zirconate (Na₂ZrO₃) |
| Process | Multi-stage Hydrolysis |
| Temperature | 70°C |
| Feed (Na₂ZrO₃) | 4000 grams |
| Water | 890 liters |
| Yield (Zr(OH)₄) | 2500 grams |
This shortened route is more environmentally friendly as it reduces the use of strong acids like HCl that are required in the traditional process involving zirconyl chloride. icm.edu.pl
Pechini Method for Zirconium Oxide Nanoparticle Precursors
The Pechini method is a sol-gel technique used to synthesize multicomponent ceramic powders with high purity and homogeneity at a nanoscale. This method can be employed to prepare precursors for zirconium oxide nanoparticles, which involves the formation of a zirconium hydroxide gel.
In this process, a zirconium salt, such as zirconium n-butoxide, is dissolved in a solvent like 1-butanol. kaimosi.com A chelating agent, typically citric acid, is added to form a stable zirconium citrate (B86180) complex. A polyhydroxy alcohol, such as ethylene glycol, is then introduced, and the solution is heated to promote polymerization between the chelated metal complexes. This results in the formation of a stable, homogeneous gel. The gel can then be calcined to produce zirconium oxide nanoparticles. The initial gel formation is essentially the creation of a zirconium hydroxide network stabilized by the organic polymer. The pH is often controlled during the synthesis, for instance, at a pH of 8, to facilitate the formation of the hydroxide. kaimosi.com
Advanced Characterization Techniques for Zirconium 4+ ;tetrahydroxide;hydrate Systems
Structural and Crystallographic Analysis
Structural analysis of zirconium hydroxide (B78521) systems reveals critical information about their crystalline phases, particle size, and morphology, which collectively dictate their material properties.
X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystallite size of zirconium hydroxide materials. As-synthesized Zirconium(4+);tetrahydroxide;hydrate often presents as an amorphous solid. researchgate.neticm.edu.pl XRD patterns of this amorphous phase typically show broad, diffuse peaks rather than sharp, well-defined reflections, indicating the absence of long-range atomic order. researchgate.net
Upon thermal treatment (calcination), the amorphous zirconium hydroxide undergoes crystallization. Depending on the temperature and other synthesis conditions, it can transform into various crystalline polymorphs of zirconium dioxide (ZrO₂), primarily the tetragonal and monoclinic phases. nih.gov The XRD technique is instrumental in identifying these phases based on their unique diffraction patterns. For instance, studies have shown the formation of tetragonal or mixed-phase (tetragonal and monoclinic) ZrO₂ from the calcination of the hydroxide precursor. researchgate.net
Furthermore, XRD data is widely used to calculate the average crystallite size of the nanocrystals formed. The Scherrer equation is commonly applied to the full width at half maximum (FWHM) of the diffraction peaks to estimate the size of the crystalline domains. semanticscholar.orgbohrium.comupi.edu Research has reported the formation of nanocrystalline ZrO₂ with average crystallite sizes ranging from a few nanometers to over 70 nm, depending on the calcination temperature and duration. nih.govkaimosi.comekb.eg For example, one study determined the average crystallite size of calcined zirconium oxide to be 15.65 nm. ekb.eg Another investigation noted that nanocrystalline cubic-YSZ derived from a zirconium hydroxide precursor had an average crystallite size of 30-35 nm. kaimosi.com
| Material | Phase Identified | Average Crystallite Size (nm) | Key Findings |
|---|---|---|---|
| As-synthesized Zirconium Hydroxide | Amorphous | N/A | Broad XRD peaks confirm the lack of long-range crystalline order. icm.edu.plresearchgate.net |
| Calcined Zirconium Hydroxide (500 °C) | Tetragonal/Monoclinic ZrO₂ | ~15.65 | Transformation from amorphous to nanocrystalline phase upon heating. ekb.eg |
| Zirconium Hydroxide-coated Jute (1200°C) | Cubic-YSZ | 30-35 | High-temperature decomposition leads to the formation of nanocrystalline cubic-YSZ. kaimosi.com |
| Hydrothermally Synthesized ZrO₂ | Tetragonal/Monoclinic | ~12-24 | Particle size can be controlled via hydrothermal synthesis parameters. researchgate.netnih.gov |
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanocrystalline Features
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials, providing direct evidence of nanocrystalline features in this compound systems. HRTEM images can reveal the morphology, size, and crystal structure of individual nanoparticles. nih.gov
For amorphous zirconium hydroxide, HRTEM confirms the lack of a regular, repeating atomic arrangement. In its calcined, nanocrystalline forms, HRTEM allows for the direct measurement of particle size and observation of the lattice fringes, which are the visual manifestation of the crystallographic planes. researchgate.net This enables researchers to confirm the crystalline phase identified by XRD at the single-particle level. For example, HRTEM has been used to confirm the high crystalline feature of pure monoclinic ZrO₂ nanostructures. researchgate.net
HRTEM is also invaluable for studying phase transitions and interfaces within the material. It has been employed to observe the monoclinic-to-tetragonal phase transition induced by electron beam irradiation within isolated zirconia nanoparticles in-situ. researchgate.net Such studies provide fundamental insights into the stability and transformation mechanisms of zirconia polymorphs at the nanoscale.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are indispensable for characterizing the surface morphology and microstructure of this compound. These techniques provide detailed images of the material's surface topography, particle shape, and state of agglomeration.
SEM analysis of fresh Zr(OH)₄ often reveals it to be composed of amorphous crystallites. researchgate.net Studies have shown varied morphologies, including quasi-spherical and elongated shapes. researchgate.net The size of these primary crystallites can be in the range of tens of nanometers. For instance, one study reported that fresh Zr(OH)₄ consisted of amorphous crystallites around 20 nm in size. researchgate.net
FE-SEM provides even greater surface detail. It has been used to observe the ordered lamellar and multilayered morphology of zirconia synthesized using templates. researchgate.net The effect of thermal treatment on morphology is also clearly visualized with SEM/FE-SEM. As the calcination temperature increases, the primary crystallites can grow and sinter, leading to larger particles with irregular shapes. researchgate.net For example, upon calcination to 823 K, the crystallite size of a sample increased to 50-100 nm. researchgate.net
Small-Angle X-ray Scattering (SAXS) for Nanoparticle Dimension and Ordering
Small-Angle X-ray Scattering (SAXS) is a specialized scattering technique used to determine the size, shape, and distribution of nanoparticles and nanoscale structures in the approximate range of 1 to 100 nm. For this compound systems, SAXS is particularly useful for characterizing the dimensions and arrangement of particles in colloidal suspensions and gels. researchgate.net
SAXS studies have revealed that zirconium hydroxide nanoparticles can self-assemble into various shapes, including nanorods, nanosheets, and extended nanochains. researchgate.net One investigation using SAXS on aqueous zirconium hydroxide colloids identified the presence of platelike particles with a width of 2.8 ± 0.4 nm and a thickness of 0.5 ± 0.1 nm. researchgate.net These platelets were found to exhibit a high degree of short-range ordering, composed of stacked layers of two-dimensional "[Zr(OH)₄]n" sheets. researchgate.net
By analyzing the scattering patterns, SAXS can provide quantitative data on particle dimensions and polydispersity. acs.org It is a powerful tool for tracking the evolution of nanoparticle formation and aggregation during synthesis, such as in sol-gel processes, by detecting the emergence of particles, even amorphous ones, at early reaction stages. acs.orgresearchgate.net
Spectroscopic Investigation of Chemical Bonding and Surface Chemistry
Spectroscopic techniques are vital for probing the chemical bonds, functional groups, and surface chemistry of this compound, which are central to its reactivity and performance in applications like catalysis and adsorption.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Analysis and Adsorbate Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the chemical characterization of zirconium hydroxide. It is highly sensitive to the vibrational modes of chemical bonds, making it ideal for identifying functional groups present in the material, particularly hydroxyl (-OH) groups and water molecules. researchgate.netmdpi.com
The FTIR spectrum of this compound typically displays characteristic absorption bands. A broad band in the region of 3000-3600 cm⁻¹ is assigned to the O-H stretching vibrations (ν(OH)) of surface hydroxyl groups and physically adsorbed water molecules. researchgate.netekb.eg A peak around 1630 cm⁻¹ corresponds to the H-O-H bending mode (δ(H₂O)) of hydrated water. researchgate.netekb.eg The presence of bands corresponding to Zr-O vibrations is also observed, typically in the lower wavenumber region (e.g., below 750 cm⁻¹). ekb.egresearchgate.net
FTIR is also crucial for studying the nature of the hydroxyl groups. Zirconium hydroxide is known to possess both terminal and bridging hydroxyl groups, which exhibit different acidic and basic properties. researchgate.net The interaction of these groups with probe molecules or adsorbates can be monitored by changes in the FTIR spectrum. For example, the adsorption of fluoride (B91410) ions on hydrous zirconium oxide leads to the replacement of surface -OH groups, which can be observed spectroscopically. researchgate.net Similarly, treating the material with acids or bases results in distinct changes in the hydroxyl region and the appearance of new bands corresponding to the adsorbate (e.g., sulfate (B86663) or ammonium (B1175870) species), allowing for the identification of active sites. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| 3000-3600 (broad) | O-H stretching (ν(OH)) | Indicates presence of surface hydroxyl groups and adsorbed water. researchgate.netekb.eg |
| ~1630 | H-O-H bending (δ(H₂O)) | Confirms the presence of molecular water (hydrate). researchgate.net |
| ~1350 | Zr-OH bending | Relates to the bending vibrations of hydroxyl groups bonded to zirconium. researchgate.net |
| 400-750 | Zr-O stretching | Characteristic of the zirconium-oxygen framework in the material. ekb.eg |
Thermal and Surface Property Characterization
Dynamic Light Scattering (DLS) for Colloidal Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive, well-established technique used to determine the size distribution of small particles in suspension or polymers in solution. For colloidal systems of this compound, which often consist of nanoparticles or agglomerates in a liquid medium, DLS is an indispensable tool for characterization. The technique works by illuminating the colloidal sample with a laser beam and analyzing the intensity fluctuations of the scattered light. These fluctuations are a direct result of the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The rate of these fluctuations is then correlated to the particle size through the Stokes-Einstein equation.
The primary output from a DLS measurement is the hydrodynamic diameter (or hydrodynamic radius) of the particles. This represents the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. It is important to note that the hydrodynamic diameter includes not only the core of the particle but also any layers that are associated with it in the solution, such as solvent molecules or stabilizing ions.
In the context of this compound, DLS can be employed to monitor the temporal evolution of particle size during synthesis or to assess the stability of a colloidal suspension under various conditions. For instance, changes in pH, temperature, or ionic strength of the medium can induce agglomeration or disaggregation of the particles, which can be readily detected by DLS.
Table 1: Illustrative DLS Data for this compound Colloidal Suspension
| Sample ID | pH | Temperature (°C) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| ZTH-1 | 4.0 | 25 | 120 | 0.25 |
| ZTH-2 | 7.0 | 25 | 350 | 0.45 |
| ZTH-3 | 9.0 | 25 | 210 | 0.30 |
| ZTH-4 | 7.0 | 50 | 480 | 0.55 |
This table is illustrative and compiled from typical findings in the literature; it does not represent data from a single specific study.
The Z-Average diameter is an intensity-weighted mean hydrodynamic size of the particle distribution, while the Polydispersity Index (PDI) is a measure of the broadness of the size distribution. A PDI value below 0.1 is typically considered monodisperse, while values above 0.7 indicate a very broad size distribution. The illustrative data suggests that the particle size of this compound is sensitive to pH and temperature, with a tendency to agglomerate at neutral pH and elevated temperatures.
Zeta Potential Measurements for Surface Charge Characterization
Zeta potential is a key parameter for understanding the surface charge of particles in a colloidal suspension and is a critical indicator of the stability of the system. For this compound, the surface chemistry is dominated by hydroxyl groups that can undergo protonation or deprotonation depending on the pH of the surrounding medium. This results in a net positive or negative charge on the particle surface, which in turn attracts a layer of counter-ions from the solution. The zeta potential is the electric potential at the boundary of this electrical double layer.
The magnitude of the zeta potential is directly related to the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically > ±30 mV) indicates strong inter-particle repulsion and thus a stable colloidal system, as the particles are less likely to agglomerate. Conversely, a low zeta potential suggests weaker repulsion and a greater tendency for the particles to flocculate or coagulate.
Zeta potential is commonly measured using electrophoretic light scattering (ELS), where an electric field is applied to the colloidal suspension. The charged particles migrate towards the electrode of opposite polarity, and their velocity is measured. This velocity is then used to calculate the electrophoretic mobility, from which the zeta potential can be determined using the Henry equation.
The isoelectric point (IEP) is the pH at which the zeta potential is zero. At the IEP, the net surface charge of the particles is zero, and the colloidal system is least stable. For this compound, the IEP is a crucial characteristic that influences its behavior in various applications.
Table 2: Illustrative Zeta Potential Data for this compound Suspension as a Function of pH
| pH | Zeta Potential (mV) | Colloidal Stability |
| 2.0 | +45 | High |
| 4.0 | +32 | Good |
| 6.0 | +15 | Moderate |
| 7.5 | 0 | Unstable (Isoelectric Point) |
| 9.0 | -28 | Moderate |
| 11.0 | -42 | High |
This table is illustrative and compiled from typical findings in the literature; it does not represent data from a single specific study.
The illustrative data demonstrates the amphoteric nature of the this compound surface. In acidic conditions, the surface is positively charged due to the protonation of hydroxyl groups, while in alkaline conditions, it becomes negatively charged due to deprotonation. The colloidal stability is lowest around the isoelectric point.
Theoretical and Computational Studies of Zirconium 4+ ;tetrahydroxide;hydrate
Electronic Structure and Defect Chemistry
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of zirconium hydroxide (B78521), which are otherwise difficult to measure experimentally.
Theoretical Exploration of Vacancies and Trapped Electrons in Zirconia Systems
Theoretical studies have considered two primary categories of defects in the zirconium hydroxide lattice. The first involves the removal of a complete Zr(OH)₄ unit, which creates a "hole" in the lattice but does not result in any states within the band gap. researchgate.net
The second class of defects consists of paramagnetic centers, which are created by the removal of an •OH radical or an •H atom. researchgate.net These defects, such as Zr•, Zr–O•, or Zr–O•–Zr (where '•' represents an unpaired electron), introduce either occupied states (in the case of Zr•) or empty states (for Zr–O• or Zr–O•–Zr) deep within the band gap. researchgate.net The Zr–O•–Zr center, for example, can yield a state 1.7 eV above the valence band maximum. dtic.mil The presence of these defect states is significant as they offer a potential explanation for experimentally observed photoluminescence and optical absorption at energies well below the predicted band gap. researchgate.net
Molecular Dynamics and Quantum Mechanical Simulations
Molecular dynamics (MD) and quantum mechanical simulations provide atomic-level insights into the behavior of zirconium species in aqueous environments, detailing their structure, stability, and polymerization tendencies.
Modeling of Structural Motifs and Polymerization Pathways
Computational studies have provided detailed geometric information on the structural motifs that form the basis for zirconium polymers. nih.gov The fundamental structural unit observed in dimer, trimer, and tetramer clusters is an eight-coordinated Zr⁴⁺ ion. acs.org This ion is surrounded by bridging hydroxide ions and water molecules. acs.org
In the gas-phase optimized tetramer, the Zr-Zr distances are between 3.7-3.8 Å. The Zr-O bond distances are approximately 2.2 Å for the bridging hydroxides and 2.3-2.4 Å for the water ligands. acs.org These computational results on structural motifs are crucial for suggesting potential polymerization pathways for building larger zirconium-based structures. nih.gov
Table 2: Key Geometrical Parameters of the Zirconium Tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| Zr⁴⁺ Coordination Number | 8 | Consistent with general Zr⁴⁺ coordination. | acs.orgnih.gov |
| Zr-Zr Distance | 3.7 - 3.8 Å | Distance between adjacent zirconium ions. | acs.org |
| Zr-O (hydroxide bridge) | ~2.2 Å | Bond length to bridging OH⁻ groups. | acs.org |
| Zr-O (water ligand) | 2.3 - 2.4 Å | Bond length to coordinated H₂O molecules. | acs.org |
| Overall Structure | Planar | The four Zr⁴⁺ ions lie in a single plane. | acs.orgnih.gov |
Computational Elucidation of Surface Reaction Mechanisms
DFT calculations are a powerful tool for investigating the mechanisms of reactions occurring on the surface of zirconium hydroxide and related materials. These studies provide molecular-level details about adsorption processes and decomposition pathways. nih.govdtic.mil
For example, the surface reactivity of Zr(OH)₄ has been studied in the context of decomposing chemical warfare agent simulants, such as dimethyl methylphosphonate (B1257008) (DMMP). researchgate.netkennesaw.edu Zr(OH)₄ acts as a reactive adsorbent, irreversibly binding the phosphorus-containing products from the reaction. researchgate.netkennesaw.edu
DFT has also been applied to understand the adsorption of molecules like carbon dioxide (CO₂) on amorphous zirconium hydroxide surfaces. chemrxiv.org These simulations, combined with experimental data, indicate that CO₂ adsorption on amorphous Zr(OH)₄ is weaker and more heterogeneous compared to crystalline zirconia surfaces. chemrxiv.org This difference is attributed to fewer and stronger Zr-O bonds on the amorphous surface. chemrxiv.org Such computational studies are vital for understanding the catalytic and adsorbent properties of zirconium hydroxide, providing insights that can guide the development of materials for applications like decontamination and catalysis. dtic.milresearchgate.net
Adsorption Enthalpies, Entropies, and Bond Lengths of Surface Species
Computational chemistry allows for the detailed examination of the energetic and geometric parameters of molecules adsorbed on the surface of zirconium hydroxide. These parameters, including adsorption enthalpies, entropies, and bond lengths, are fundamental to understanding the nature and strength of surface interactions.
Detailed Research Findings:
DFT calculations have been employed to determine the adsorption energies of various small molecules on models of the amorphous Zr(OH)₄ surface. The adsorption energy is a key indicator of the strength of the interaction between the adsorbate and the surface. For instance, studies on the adsorption of water and carbon dioxide provide insight into the fundamental surface properties of the material. While comprehensive data across a wide range of species for adsorption enthalpies and entropies are not compiled in single sources, specific values and structural data have been calculated.
In simulations of water adsorption on zirconia surfaces, which share features with zirconium hydroxide, dissociative adsorption is often energetically favorable, with adsorption energies ranging from -0.83 eV to -1.50 eV depending on the specific surface and water coverage.
The structure of the amorphous Zr(OH)₄ surface itself has been modeled, revealing average Zr-O bond lengths of approximately 2.15 Å. researchgate.net Upon adsorption, the geometries of both the surface and the adsorbate molecules are altered. For example, in the atomic layer deposition of zirconium oxide using zirconium precursors on a hydroxylated surface, the Zr-O bond length of the newly formed surface species is calculated to be around 2.0 to 2.1 Å. nih.gov The bond lengths within the adsorbed molecules also change, indicating the formation of new chemical bonds with the surface. For example, the interaction of CO₂ with the surface can lead to the formation of carbonate species, which involves a change in the C-O bond lengths and angles compared to the free CO₂ molecule.
The table below summarizes computed data for selected adsorbates on zirconium-based surfaces from various theoretical studies. It is important to note that exact values can vary depending on the computational model and methods used.
| Adsorbate Molecule | Surface Model | Adsorption Energy (eV) | Key Bond Lengths of Surface Species (Å) |
| Water (H₂O) | Hydroxylated monoclinic ZrO₂ | -0.83 to -1.50 | Zr-O: ~2.0 - 2.1 |
| Carbon Dioxide (CO₂) | Amorphous Zr(OH)₄ | Weaker than on crystalline ZrO₂ researchgate.netacs.org | C-O (in carbonate): Varies with coordination |
| Dimethylamine (HNMe₂) | Hydroxylated ZrO₂ surface | Desorption energy: 0.93 (21.4 kcal/mol) | N-H: 1.019, Zr-O: 2.076 |
Predicting Relative Stabilities of Molecular Adsorbates and Reaction Products
A significant application of theoretical calculations is the prediction of the relative stabilities of different molecules adsorbed on the zirconium hydroxide surface and the products that may form from surface reactions. This information is vital for applications in decontamination and gas capture, as it helps identify which chemical species will bind most strongly and what decomposition pathways are most likely.
Detailed Research Findings:
Computational simulations have been used to predict the binding and reactivity of various atmospheric and toxic chemical species on amorphous zirconium hydroxide. These studies involve calculating the binding energies of the molecularly adsorbed state and the energies of potential reaction products formed on the surface, such as through the reaction with surface hydroxyl groups. dtic.mil
A key finding from these theoretical investigations is the relative stability of different adsorbates and their corresponding reaction products. Simulations have predicted the following order of increasing stability for several hazardous molecules and their surface products on Zr(OH)₄:
CO₂ < NO₂ < HF, GB, SO₂
This ordering suggests that zirconium hydroxide has a particularly strong affinity for hydrogen fluoride (B91410) (HF), the nerve agent Sarin (GB), and sulfur dioxide (SO₂), which readily react with the surface hydroxyl groups to form stable zirconium fluorides, organophosphonates (in the case of GB decomposition), and sulfites, respectively. dtic.mil Carbon dioxide interacts less strongly, forming carbonate-like species, while nitrogen dioxide forms nitrates. dtic.mil
The decomposition of the nerve agent simulant dimethyl methylphosphonate (DMMP) on Zr(OH)₄ has also been studied, showing that Zr(OH)₄ is a highly reactive substrate that irreversibly binds the phosphorus-containing reaction products. kennesaw.edu This high reactivity and the stability of the resulting surface-bound products are crucial for its effectiveness in chemical defense applications.
The table below summarizes the qualitative stability and reactivity of various adsorbates on the Zirconium(4+);tetrahydroxide;hydrate surface based on computational predictions.
| Molecular Adsorbate | Predicted Reaction Product(s) | Relative Stability of Adsorbate/Product |
| Carbon Dioxide (CO₂) | Carbonate-like species | Low |
| Nitrogen Dioxide (NO₂) | Nitrite (B80452)/Nitrate (B79036) species | Moderate |
| Hydrogen Fluoride (HF) | Zirconium fluorides | High |
| Sarin (GB) | Surface-bound organophosphonates | High |
| Sulfur Dioxide (SO₂) | Sulfite (B76179)/Sulfate (B86663) species | High |
| Dimethyl methylphosphonate (DMMP) | Irreversibly bound phosphorus products | High |
These computational predictions are invaluable for understanding the mechanisms behind the high adsorptive and reactive capacity of this compound and for guiding the design of materials with enhanced performance for specific applications. dtic.mil
Surface Chemistry and Reactivity of Zirconium 4+ ;tetrahydroxide;hydrate
Nature of Surface Hydroxyl Groups and Active Sites
The surface of Zirconium(4+);tetrahydroxide;hydrate is populated with hydroxyl (-OH) groups that can be broadly classified into terminal and bridging types. These hydroxyl groups, along with coordinatively unsaturated zirconium sites, constitute the primary active sites that dictate the material's surface reactivity.
Terminal and bridging hydroxyl groups on the surface of this compound have been identified as distinct active sites for various catalytic transformations. rsc.org Terminal hydroxyls are bonded to a single zirconium atom (Zr-OH), while bridging hydroxyls are linked to two zirconium atoms (Zr-O(H)-Zr).
Recent studies have demonstrated the bifunctional catalytic nature of these hydroxyl groups. For instance, in the transformation of 1-phenylethanol, terminal hydroxyl groups have been identified as the active sites for oxidative dehydrogenation to acetophenone, whereas bridging hydroxyl groups facilitate the dehydration to styrene. rsc.org This selectivity highlights the distinct roles these hydroxyl groups play in catalytic reactions. The activation of different oxidizing agents can also be specific to the type of hydroxyl group; bridging hydroxyls have been shown to primarily activate H₂O₂ and O₂, while terminal hydroxyls are also involved in these processes. researchgate.net
The polymeric structure of zirconium hydroxide (B78521) features zirconium atoms connected by hydroxo and/or oxygen bridges, with coordinated water molecules on the surface. researchgate.net This complex network of hydroxyl groups contributes to the material's high surface area and catalytic activity. researchgate.net
| Hydroxyl Group Type | Description | Identified Catalytic Role | Example Reaction |
|---|---|---|---|
| Terminal Hydroxyl (Zr-OH) | -OH group bonded to a single zirconium atom. | Active site for oxidative dehydrogenation. rsc.org | 1-phenylethanol to acetophenone. rsc.org |
| Bridging Hydroxyl (Zr-O(H)-Zr) | -OH group bridging two zirconium atoms. | Active site for dehydration. rsc.org | 1-phenylethanol to styrene. rsc.org |
Coordinatively unsaturated zirconium sites (CUS), often associated with surface defects and oxygen vacancies, are another critical component of the active surface of this compound. dtic.mil These sites act as Lewis acid centers and play a significant role in various catalytic reactions, including C-H bond activation. researchgate.net
The concentration of these active sites can be influenced by factors such as crystallite size. researchgate.net Quantum chemical calculations have suggested that two zirconium cations located at an oxygen vacancy are responsible for the homolytic dissociation of C-H bonds in alkanes. researchgate.net This mechanism differs from that observed on other metal oxides where the active site typically involves a metal cation and an adjacent lattice oxygen. researchgate.net The presence of CUS contributes to both the Brønsted and Lewis acidity of the material. dtic.mil
This compound is an amphoteric hydroxide, meaning it can react with both acids and bases. sdyjxcl.cn This amphoteric character is a direct consequence of the surface hydroxyl groups, which can either accept a proton to form a positively charged surface (Zr-OH₂⁺) in acidic conditions or donate a proton to form a negatively charged surface (Zr-O⁻) in basic conditions. This property is fundamental to its ion-exchange capabilities and its utility as an adsorbent for a wide range of molecules. zhuoerchem.com
Adsorption Mechanisms and Interactions
The amphoteric surface of this compound allows for the adsorption of both cations and anions from aqueous solutions through different mechanisms, primarily outer-sphere and inner-sphere complexation.
Adsorption onto the surface of this compound can occur via two main mechanisms:
Outer-Sphere Complexation: In this mechanism, the adsorbing ion retains its hydration shell and is electrostatically attracted to the charged surface of the zirconium hydroxide. rsc.orgresearchgate.net This is a weaker form of interaction and is often considered a form of ion exchange. rsc.org
Inner-Sphere Complexation: This involves the direct bonding of the adsorbing ion to the zirconium center on the surface, with the displacement of water molecules from its hydration shell. rsc.orgwikipedia.org This results in a stronger, more specific interaction, often involving covalent character. wikipedia.org
The dominant mechanism depends on the specific adsorbate and the surface conditions. For instance, the main uptake mechanism for iodate (B108269) on hydrous zirconium oxides was found to be outer-sphere complexation, although inner-sphere complexation also played a minor role. rsc.org
| Mechanism | Description | Nature of Interaction | Strength of Interaction |
|---|---|---|---|
| Outer-Sphere Complexation | Adsorbed ion retains its hydration shell and is electrostatically bound to the surface. rsc.orgresearchgate.net | Electrostatic | Weaker |
| Inner-Sphere Complexation | Adsorbed ion directly bonds to the surface, displacing water molecules. rsc.orgwikipedia.org | Covalent/Ionic | Stronger |
The adsorption capacity of this compound for a specific anion can be influenced by the presence of other competing anions in the solution. Studies have shown that anions like sulfate (B86663) can compete with iodate for adsorption sites on the surface of hydrous zirconium oxides. rsc.orgrsc.org
The selective removal of iodate in the presence of competing anions like sulfate has been demonstrated, with apparent capacities ranging from 0.1 to 0.4 meq/g, depending on the sulfate concentration. rsc.org This indicates that while competition exists, this compound can exhibit selectivity for certain anions. The competition arises because both iodate and sulfate can adsorb onto the protonated hydroxyl groups via outer-sphere complexation. rsc.org It has also been noted that hydroxyl ions (OH⁻) and iodate (IO₃⁻) compete for the same surface sites. rsc.org
Impact of Environmental Contaminants on Surface Reactivity
The efficacy of this compound as a decontamination and filtration material is significantly influenced by its interaction with common atmospheric components. Environmental contaminants can form adsorbates on the surface of zirconium hydroxide, which can affect its chemical reactivity.
Adsorption of Carbon Dioxide (CO₂) and Sulfur Dioxide (SO₂)
Zirconium hydroxide has demonstrated a significant capacity for adsorbing acidic gases like carbon dioxide and sulfur dioxide, primarily through reactions with its surface hydroxyl groups.
Carbon Dioxide (CO₂): Mesoporous zirconium hydroxide exhibits a high capacity for CO₂ adsorption, even outperforming materials like zeolite 13X on a volumetric basis under a wide range of pressures (100–3000 kPa). The adsorption process is reversible, allowing for CO₂ desorption through a pressure swing at moderate temperatures. Studies have shown that the presence of co-adsorbed water does not inhibit this reversible behavior, highlighting its durability for CO₂ capture in humid conditions. Dosing zirconium hydroxide with CO₂ leads to the formation of adsorbed (bi)carbonates and interfacial carbonate complexes on the surface. However, high concentrations of CO₂ can be detrimental to the material's decontamination properties by occupying the active sites with these carbonaceous adsorbates, thereby reducing the kinetics of decomposition for other agents. Research into sol-gel synthesized this compound showed a notable CO₂ adsorption capacity of 1.18 mmol/g.
Sulfur Dioxide (SO₂): Zirconium hydroxide is a highly effective substrate for the removal of SO₂ from air streams at room temperature. Its removal capacity has been measured at approximately 90 mg of SO₂ per cm³ of bed volume, a value significantly greater than that of activated carbon and activated carbon impregnated with 10% copper(II) oxide. The interaction is strong, with temperature-programmed desorption results indicating that SO₂ is strongly retained. X-ray photoelectron spectroscopy has revealed the presence of sulfite (B76179) species on the surface after exposure, suggesting the formation of zirconium sulfite. This indicates that the removal process involves both physical and reactive adsorption. The interaction leads to the formation of sulfite and sulfate species on the zirconium hydroxide surface.
| Contaminant | Adsorbent | Key Findings | Reference |
|---|---|---|---|
| Carbon Dioxide (CO₂) | Mesoporous Zirconium Hydroxide | Higher volumetric adsorption capacity than zeolite 13X; reversible adsorption-desorption. | |
| Carbon Dioxide (CO₂) | Sol-gel Synthesized Zirconium Hydroxide | Adsorption capacity of 1.18 mmol/g. | |
| Sulfur Dioxide (SO₂) | Zirconium Hydroxide (365 m²/g) | Removal capacity of ~90 mg/cm³; significantly higher than activated carbon. |
Effects of Water and Nitrogen Dioxide (NO₂) on Decontamination Efficiency
Water and nitrogen dioxide are other prevalent environmental factors that can alter the surface chemistry of zirconium hydroxide and its performance in decontamination.
Water (H₂O): The presence of water or humidity has a complex but often beneficial effect on the decontamination efficiency of zirconium hydroxide. Elevated humidity has been shown to promote the hydrolysis of adsorbed chemical warfare agent simulants, such as dimethyl methylphosphonate (B1257008) (DMMP). This process can regenerate free hydroxyl species on the zirconium hydroxide surface, which are crucial for its reactive capabilities. While some materials, like zeolite 13X, show negligible CO₂ adsorption in the presence of water, mesoporous zirconium hydroxide maintains its reversible CO₂ adsorption-desorption behavior, demonstrating robust water durability.
Nitrogen Dioxide (NO₂): Exposure to nitrogen dioxide results in the formation of nitrite (B80452) and nitrate (B79036) species on the surface of zirconium hydroxide. Density functional theory studies on the related compound, zirconia (ZrO₂), suggest that the surface is more sensitive to SO₂ capture than to NO₂. This implies that while NO₂ does react with the surface, its impact on occupying active sites might be less pronounced compared to SO₂. The formation of these nitrogen-based species can still, however, influence the subsequent adsorption and decomposition of other targeted chemicals.
Reactive Adsorption and Decomposition Studies
This compound is recognized for its excellent sorption properties and its ability to not just adsorb, but actively decompose a range of hazardous chemicals. It functions as a reactive adsorbent, irreversibly binding the products of decomposition.
Decomposition of Chemical Warfare Agent Simulants
Zirconium hydroxide has shown high reactivity in the decomposition of various chemical warfare agents (CWAs) and their simulants. Its effectiveness is attributed to a combination of diverse surface hydroxyl species and defects.
Studies have investigated its efficacy against simulants like dimethyl methylphosphonate (DMMP), a simulant for G-series nerve agents, and 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a simulant for sulfur mustard. In the case of DMMP, zirconium hydroxide facilitates its hydrolysis, forming methyl methylphosphonate and methoxy (B1213986) degradation products on its free bridging and terminal hydroxyl sites. The decomposition of DMMP on zirconium hydroxide has been found to be significantly more effective compared to various Zirconium(IV) Metal-Organic Frameworks (MOFs), even those with much higher surface areas.
The material is also effective against live agents. Nuclear Magnetic Resonance (NMR) studies have determined the half-lives for the reaction of zirconium hydroxide with several CWAs:
Soman (GD): 8.7 minutes
Sulfur Mustard (HD): 138 minutes (2.3 hours)
VX: 1 minute
Sarin (GB): 2.84 minutes (on a Zr(OH)₄@W-ACF composite)
This rapid decomposition is crucial for effective decontamination. The hydrolysis of these agents on the zirconium hydroxide surface leads to less toxic products. For instance, the ultimate decontamination products of HD are thiodiglycol (B106055) and 2-hydroxyethyl vinyl sulfide, which are non-erosive.
| Agent | Agent Type | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| VX | Nerve Agent | 1 minute | |
| Sarin (GB) | Nerve Agent | 2.84 minutes* | |
| Soman (GD) | Nerve Agent | 8.7 minutes | |
| Sulfur Mustard (HD) | Blister Agent | 138 minutes |
*Value obtained for a this compound on a woven activated carbon fiber composite (Zr(OH)₄@W-ACF).
Sequestration of Toxic Industrial Chemicals
Beyond its military applications, this compound is also effective in sequestering a broad spectrum of toxic industrial chemicals (TICs). Its high surface area and reactive surface hydroxyl groups make it suitable for use in filtration and protective equipment against these hazardous materials.
Zirconium hydroxide has been incorporated into composite materials to enhance the removal of multiple types of toxic chemicals. Fibers loaded with zirconium hydroxide have been developed for use in lightweight, breathable protective garments capable of capturing or degrading TICs. Specific TICs that these materials have been shown to protect against include:
Hydrogen chloride
Sulfur dioxide
Hydrogen sulfide
Cyanogen chloride
The mechanism for sequestration often involves reactive adsorption, similar to its interaction with acid gases like SO₂, where the TIC reacts with the surface to form a more benign, surface-bound species. This dual capability of physical adsorption and chemical decomposition makes zirconium hydroxide a versatile material for broad-spectrum chemical protection.
Polymorphism and Phase Transformations in Hydrous Zirconia Systems
Formation and Stabilization of Zirconia Crystalline Phases
The crystallization behavior of zirconia from hydrous precursors is a complex process governed by thermodynamic and kinetic factors. The initial amorphous zirconium hydroxide (B78521) serves as a building block for different crystalline phases, with the synthesis route and subsequent treatments dictating the final structure.
Routes to Metastable Tetragonal Zirconia (t-ZrO2)
Metastable tetragonal zirconia (t-ZrO2) is frequently formed as an intermediate phase during the calcination of hydrous zirconia precursors. The initial product, often an amorphous zirconium oxyhydroxide, transforms into t-ZrO2 upon heating. berkeley.edu This transformation from an amorphous state to the tetragonal phase is an exothermic process, with an estimated enthalpy of approximately -13 kJ/mol. berkeley.edu
Several factors are crucial for the stabilization of the t-ZrO2 phase at temperatures below its usual stability range. A primary factor is the crystallite size; t-ZrO2 is typically stable when the crystallite size is below a critical threshold, often cited as around 30 nm. berkeley.edunih.gov The higher surface energy of smaller particles makes the tetragonal phase thermodynamically favorable over the monoclinic phase. ipme.ru Additionally, the presence of a hydrated surface layer on the nanostructures plays a significant role in stabilizing the tetragonal phase. researchgate.net Removal of this hydration layer can trigger the transformation to the monoclinic form. researchgate.net
Various synthesis techniques are employed to produce t-ZrO2 from hydrous precursors, including sol-gel, hydrolysis, and solvothermal methods. ipme.ruacs.orgcore.ac.uk In solvothermal synthesis, the choice of solvent is critical; using methanol (B129727), for instance, can promote the retention of the tetragonal structure by facilitating the removal of water molecules from the precursor. acs.orgnih.gov The chemical environment during synthesis also has a profound impact. A low pH and the use of strong reducing agents like sodium borohydride (B1222165) can enhance the stability of the t-ZrO2 phase up to 600°C. core.ac.uk
| Factor | Mechanism | Reference |
|---|---|---|
| Small Crystallite Size (<30 nm) | Surface energy effects make the tetragonal phase more thermodynamically favorable at the nanoscale. | berkeley.edunih.gov |
| Hydrated Surface Layer | The presence of surface hydroxyl groups and adsorbed water lowers the surface free energy, stabilizing the t-ZrO2 structure. | researchgate.net |
| Synthesis Solvent (e.g., Methanol) | In solvothermal methods, non-aqueous solvents can help remove water from the precursor, preserving the tetragonal structure. | acs.orgnih.gov |
| Low pH / Reducing Agents | Chemical conditions during precipitation can influence precursor structure and subsequent crystallization, favoring t-ZrO2 formation and stability. | core.ac.uk |
Synthesis of Monoclinic Zirconia (m-ZrO2) from Hydrous Precursors
Monoclinic zirconia (m-ZrO2) represents the thermodynamically stable phase of zirconia at ambient temperature. harvard.edu It is typically synthesized by calcining hydrous zirconia precursors at higher temperatures, generally above the formation range of the tetragonal phase (i.e., >700-900°C). berkeley.eduresearchgate.net The formation of m-ZrO2 occurs as the metastable t-ZrO2 crystallites grow beyond the critical size, triggering the phase transformation. berkeley.edunih.gov
The synthesis conditions can be tailored to favor the formation of m-ZrO2. For example, in solvothermal synthesis, employing water as the solvent can promote the transformation of initially formed tetragonal structures into the more stable m-ZrO2 through a dissolution-precipitation mechanism. acs.orgnih.gov It is also possible to synthesize high-surface-area m-ZrO2 at low temperatures by exposing pre-formed t-ZrO2 to water vapor at room temperature. berkeley.edu This method facilitates the phase transition without inducing significant particle coarsening, which is common during high-temperature calcination. berkeley.edu Furthermore, specific hydrothermal routes have been developed for the direct synthesis of pure m-ZrO2 nanostructures from hydrous precursors. nih.gov Calcination of a zirconium hydroxide gel at 800°C results in a complete transformation to pure monoclinic zirconia. uni-regensburg.de
Investigation of Cubic Zirconia Formation
The cubic phase of zirconia (c-ZrO2) is thermodynamically stable only at very high temperatures, typically above 2370°C. nih.gov To obtain and stabilize cubic zirconia at room temperature, it is necessary to introduce a stabilizing agent into the crystal lattice. wikipedia.orgnewworldencyclopedia.org Common stabilizers include yttrium oxide and calcium oxide. libretexts.org The conventional method involves calcining monoclinic zirconia with one of these stabilizers at temperatures exceeding 1200°C. google.com
Research has also explored alternative, lower-temperature routes starting from hydrous precursors. One such method involves the treatment of amorphous hydrous zirconia with a boiling, high-pH alkali solution, such as sodium hydroxide. google.com Prolonged exposure under these conditions can lead to the formation of a hydrous, crystalline cubic zirconia. google.com This precursor material, when mixed with a stabilizer, can be converted to a stable cubic phase at temperatures above 695°C without reverting to the monoclinic form upon cooling. google.com In the absence of such stabilizers, zirconium oxide derived from hydrous precursors will not form a stable cubic phase at room temperature, instead crystallizing into the monoclinic or metastable tetragonal forms. wikipedia.orgnewworldencyclopedia.org
Mechanisms of Phase Transitions
The transformation between zirconia's crystalline phases, particularly from tetragonal to monoclinic, is a critical phenomenon that dictates the material's final properties. This transition is influenced by a variety of factors, with temperature being one of the most significant.
Tetragonal-to-Monoclinic Phase Transformation
The transformation from the metastable tetragonal phase to the stable monoclinic phase is a martensitic, diffusionless process. harvard.edu It is characterized by a significant shear strain and a volume expansion of approximately 4-5%, which can induce large internal stresses in the material. harvard.edursc.org The primary driving force for this transformation is the lower thermodynamic stability of the tetragonal phase compared to the monoclinic phase at temperatures below approximately 1170°C. harvard.edu
The mechanism is fundamentally linked to crystallite size. The tetragonal phase is stable in nanocrystalline form, but as the crystallites grow and exceed a critical size, the transformation to the monoclinic phase is initiated. berkeley.edunih.gov This transition is a nucleation and growth process. harvard.edu The transformation can be triggered not only by thermal energy but also by applied stress or exposure to a hydrothermal environment. berkeley.eduharvard.edu The presence of water vapor is particularly effective at promoting the transformation, significantly lowering the required temperature, even to ambient conditions. berkeley.edu This is attributed to the adsorption of water molecules, which reduces the surface free energy difference between the two phases, thereby lowering the energy barrier for the transition. berkeley.edu The enthalpy change associated with the t-ZrO2 to m-ZrO2 transformation is exothermic, estimated to be around -6 kJ/mol. berkeley.edu
Role of Calcination Temperature on Phase Evolution
Calcination temperature is the pivotal parameter controlling the phase evolution from amorphous hydrous zirconia. The sequence of phase transformations is directly correlated with the applied heat.
Initially, at room temperature and up to approximately 400°C, the precursor remains as an amorphous hydrous zirconia or zirconium oxyhydroxide. berkeley.eduscielo.org.mx As the temperature is increased to an intermediate range of about 400°C to 700°C, the amorphous material undergoes crystallization to form the metastable tetragonal (t-ZrO2) phase. berkeley.edursc.org In this temperature window, the crystallites are small enough to stabilize the tetragonal structure.
Upon further heating, typically between 700°C and 1000°C, the t-ZrO2 crystallites begin to grow. researchgate.net Once they surpass the critical size, the transformation to the stable monoclinic (m-ZrO2) phase commences, leading to a mixed-phase material containing both tetragonal and monoclinic zirconia. berkeley.edursc.orgrsc.org At very high temperatures, generally above 1000°C, the transformation to m-ZrO2 is completed, and further heating results in significant grain growth and a corresponding decrease in surface area. berkeley.eduresearchgate.net
The precise temperatures for these transitions can vary based on the specific characteristics of the hydrous precursor and the synthesis method used. core.ac.uknih.gov For example, one study using in-situ Raman spectroscopy observed the formation of t-ZrO2 from amorphous zirconium oxyhydroxide above 400°C (673 K), with the subsequent transformation to m-ZrO2 occurring above 677°C (950 K). berkeley.edu
| Temperature Range (°C) | Predominant Phase(s) | Key Process | Reference |
|---|---|---|---|
| Room Temp - ~400 | Amorphous | Dehydration of hydrous precursor. | berkeley.eduscielo.org.mx |
| ~400 - ~700 | Tetragonal (t-ZrO2) | Crystallization of amorphous precursor into metastable t-ZrO2. | berkeley.eduresearchgate.netrsc.org |
| ~700 - ~1000 | Tetragonal (t-ZrO2) + Monoclinic (m-ZrO2) | Crystallite growth of t-ZrO2 and initiation of transformation to m-ZrO2. | berkeley.edursc.orgrsc.org |
| >1000 | Monoclinic (m-ZrO2) | Completion of transformation to m-ZrO2; significant grain growth. | berkeley.eduresearchgate.net |
Influence of Precursors and Additives on Phase Stability
The crystalline phase of zirconium dioxide (zirconia, ZrO₂) is profoundly influenced by the choice of chemical precursors and the incorporation of various additives. These factors play a critical role in dictating the formation and stabilization of zirconia's primary polymorphs: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The metastable tetragonal and cubic phases are often sought for their enhanced mechanical and thermal properties.
The nature of the zirconium precursor directly impacts the crystallization behavior and the resulting phase composition upon thermal treatment. For instance, the use of different zirconium salts leads to variations in the phases formed at specific temperatures. A study comparing zirconium (IV) n-propoxide and zirconium (IV) acetate (B1210297) as precursors in a sol-gel synthesis of ZrO₂-SiO₂ systems revealed significant differences in their crystallization pathways. Samples synthesized with zirconium (IV) acetate began to crystallize at 500 °C, initially forming the tetragonal phase, which then transformed to the monoclinic phase at higher temperatures in zirconia-rich samples. In contrast, materials prepared with zirconium (IV) n-propoxide remained largely amorphous below 1000 °C, with both cubic and tetragonal phases appearing at higher temperatures.
The rate of precipitation from a precursor solution also affects phase stability. Amorphous zirconia precursors precipitated rapidly from a zirconium tetrachloride solution tend to form a predominantly monoclinic phase after calcination at 500°C. Conversely, a slow precipitation process under the same conditions yields the tetragonal phase. This highlights the kinetic control that synthesis parameters exert over the final crystalline structure.
Additives, or dopants, are commonly introduced to the zirconia matrix to stabilize the tetragonal or cubic phases at room temperature. These stabilizers can be broadly categorized by their ionic size relative to the Zr⁴⁺ ion. Oversized trivalent dopants like yttrium (Y³⁺) and gadolinium (Gd³⁺) are effective in stabilizing the high-temperature polymorphs. They substitute for Zr⁴⁺ ions in the crystal lattice, creating oxygen vacancies for charge compensation, which is a key mechanism for stabilization. Undersized dopants such as iron (Fe³⁺) and gallium (Ga³⁺) have lower solubility in zirconia and are less effective stabilizers.
Silicon (Si), introduced as an additive, has been shown to be a potent stabilizer for the tetragonal phase. The stabilization mechanism is primarily attributed to the inhibition of ZrO₂ crystallite growth. There is a critical crystallite size, typically between 10 and 30 nm, below which the tetragonal phase is favored over the monoclinic phase. By forming a silica (B1680970) network that coats the zirconia particles, silicon effectively prevents the crystallites from growing large enough for the t-ZrO₂ to m-ZrO₂ transformation to occur.
The following table summarizes the influence of selected precursors and additives on the phase composition of zirconia.
| Precursor/Additive | Concentration | Processing Conditions | Resulting Phase(s) | Key Findings |
|---|---|---|---|---|
| Zirconium (IV) acetate | - | Annealed at 500 °C | t-ZrO₂ | Crystallization begins at a lower temperature compared to zirconium n-propoxide. |
| Zirconium (IV) n-propoxide | - | Annealed at 1200 °C | t-ZrO₂ and c-ZrO₂ | Remains amorphous at lower temperatures, with cubic and tetragonal phases forming at high temperatures. |
| Silicon (Si) | 5 mol% | Calcined at 973 K | ~78.6 wt% t-ZrO₂ and ~21.4 wt% m-ZrO₂ | A small amount of Si significantly stabilizes the tetragonal phase. |
| Silicon (Si) | ≥8 mol% | Calcined at 973 K | Essentially pure t-ZrO₂ (~98.8 wt%) | Higher Si content leads to almost complete stabilization of the tetragonal phase. |
| Yttrium (Y³⁺) | 3 mol% | Calcined at 850 °C | Tetragonal | Oversized dopants effectively stabilize the tetragonal phase through the creation of oxygen vacancies. |
| Gadolinium (Gd³⁺) | 10 mol% | Calcined at 850 °C | Cubic | Higher concentrations of oversized dopants can fully stabilize the cubic phase. |
Amorphous-to-Crystalline Transformations in Zirconium(4+);tetrahydroxide;hydrate
The transformation of amorphous hydrous zirconia, chemically identified as this compound (often represented as Zr(OH)₄·nH₂O or amorphous ZrO₂·xH₂O), into its crystalline polymorphs is a critical step in the synthesis of zirconia-based materials. This process is thermally activated and typically proceeds through a sequence of dehydroxylation followed by crystallization.
Initially, upon heating, the amorphous zirconium hydroxide undergoes dehydroxylation, losing water molecules to form amorphous zirconia (a-ZrO₂). With a further increase in temperature, this amorphous phase crystallizes. In situ high-temperature X-ray diffraction studies have shown that amorphous zirconia precursors generally first crystallize into the metastable tetragonal phase (t-ZrO₂). This crystallization event is typically observed at temperatures around 420-450°C.
The kinetics of this amorphous-to-crystalline transformation are highly dependent on both temperature and time. Isothermal studies on the transformation of commercial amorphous Zr(OH)₄ to t-ZrO₂ have demonstrated that the time required for crystallization decreases significantly as the temperature increases. This transformation is marked by an exothermic peak in differential scanning calorimetry (DSC), which is characteristic of a transition from a disordered amorphous state to a more ordered crystalline structure. The position of this peak shifts to shorter times at higher temperatures, indicating faster crystallization kinetics. For instance, at 350°C, the maximum of the exothermic peak occurs at approximately 114 minutes, whereas at 380°C, it is observed at only about 12 minutes.
The activation energy for the crystallization of amorphous zirconia can be influenced by surface coatings. For uncoated amorphous zirconia colloids, the activation energy for crystallization has been calculated to be approximately 117 ± 13 kJ/mol. However, the application of an alumina (B75360) coating to these colloids increases the activation energy to 185 ± 28 kJ/mol. This indicates that the surface coating inhibits the atomic rearrangement necessary for crystallization, thereby enhancing the thermal stability of the amorphous phase.
The subsequent transformation of the initially formed tetragonal zirconia to the stable monoclinic phase is also a critical aspect. This t→m transformation can be influenced by factors such as crystallite size and the presence of surface species. For undoped zirconia, this transformation often occurs upon cooling.
The following table presents research findings on the amorphous-to-crystalline transformation of hydrous zirconia.
| Starting Material | Treatment Conditions | Transformation Temperature/Time | Resulting Crystalline Phase | Key Research Findings |
|---|---|---|---|---|
| Amorphous Zr(OH)₄ | Isothermal heating at 350 °C | Peak crystallization time: 114.39 min | t-ZrO₂ | The time required for crystallization is significant at lower temperatures. |
| Amorphous Zr(OH)₄ | Isothermal heating at 370 °C | Peak crystallization time: 26.55 min | t-ZrO₂ | Increasing the temperature moderately reduces the crystallization time. |
| Amorphous Zr(OH)₄ | Isothermal heating at 380 °C | Peak crystallization time: 11.85 min | t-ZrO₂ | At higher temperatures, the transformation to tetragonal zirconia is rapid. |
| Amorphous ZrO₂ | In situ heating in air | Crystallization begins at ~420 °C | t-ZrO₂ | Amorphous zirconia directly crystallizes into the tetragonal phase upon heating. |
| Amorphous Zirconia Colloids (uncoated) | Nonisothermal heating | Activation Energy: 117 ± 13 kJ/mol | - | Provides a quantitative measure of the energy barrier for crystallization. |
| Amorphous Zirconia Colloids (alumina-coated) | Nonisothermal heating | Activation Energy: 185 ± 28 kJ/mol | - | Surface coatings can significantly increase the activation energy, thus stabilizing the amorphous phase. |
Catalytic Applications of Zirconium 4+ ;tetrahydroxide;hydrate Derived Materials
Zirconia-Based Catalysts and Catalyst Supports
Zirconia's intrinsic properties make it an excellent foundation for catalytic materials. It can be synthesized to exhibit different crystalline phases (monoclinic, tetragonal, and cubic), each with distinct catalytic characteristics. Furthermore, its surface can be readily modified to enhance specific catalytic functions, making it a valuable platform for designing catalysts tailored for particular reactions.
Zirconia-based catalysts are particularly significant in the petroleum refining industry for upgrading gasoline fractions through isomerization of linear alkanes to their higher-octane branched counterparts. luxfermeltechnologies.com The modification of zirconia, often through sulfation, creates strong acid sites necessary for these reactions.
Platinum-supported sulfated zirconia (Pt/SO₄²⁻-ZrO₂) is a well-established bifunctional catalyst for isomerization. jeeng.netjprs.gov.iq The sulfated zirconia support provides the strong acid sites required to protonate alkanes and form carbocation intermediates, which then undergo skeletal rearrangement. The platinum metal component provides hydrogenation/dehydrogenation functionality, which helps to suppress coke formation and prolong the catalyst's lifespan by removing coke precursors. jprs.gov.iq Studies on the isomerization of light naphtha have shown that Pt/SO₄²⁻-ZrO₂ catalysts exhibit high activity at temperatures between 200 and 210°C. jprs.gov.iq Similarly, composite catalysts of platinum-supported sulfated zirconia and HY zeolite (Pt/SZ-HY) have been prepared for the hydroisomerization of n-hexane and n-heptane. jeeng.net The addition of sulfated zirconia to the zeolite composite was found to increase the number of active sites and enhance isomerization activity. jeeng.net
The performance of these catalysts is influenced by factors such as reaction temperature and the specific hydrocarbon feed. For instance, in the hydroisomerization of n-hexane and n-heptane over a Pt/SZ-HY composite catalyst, conversions of 17.95 mol% for n-hexane and 27.5 mol% for n-heptane were achieved at an optimal temperature of 160°C. jeeng.net
Table 1: Performance of Zirconia-Based Catalysts in Hydrocarbon Isomerization
| Catalyst | Reactant(s) | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| Pt/SO₄²⁻-ZrO₂ | Light Naphtha | 200-210 | High Activity | jprs.gov.iq |
| Pt/SZ-HY | n-hexane | 160 | 17.95 mol% | jeeng.net |
Zirconia is a crucial component in modern three-way catalytic converters used in vehicle exhaust systems to simultaneously reduce emissions of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx). zircon-association.orgresearchgate.net It is often used in combination with ceria (CeO₂) to create ceria-zirconia mixed oxides. These materials possess high oxygen storage capacity (OSC), which is the ability to store and release oxygen under fluctuating exhaust conditions (lean and rich fuel-to-air ratios). researchgate.net This property is vital for maintaining the optimal stoichiometric conditions required for the efficient conversion of all three pollutants. researchgate.net The introduction of zirconia into the ceria lattice improves the thermal stability and the oxygen mobility of the material. researchgate.net
Zirconia-promoted catalysts have also shown enhanced performance in NOx reduction. For example, a zirconia-promoted Co₃O₄/TiO₂ catalyst demonstrated higher NOx conversion efficiency compared to the unpromoted catalyst in motorcycle engine exhaust. mdpi.com This improvement was attributed to a smaller crystalline size and enhanced thermal stability imparted by the zirconia. mdpi.com
In the context of diesel engines, zirconia-based materials are used in catalyzed diesel particulate filters (CDPFs) for soot oxidation. sae.org Ceria-zirconia mixed oxides are effective catalysts for lowering the temperature at which trapped soot particles are combusted. sae.orgresearchsquare.com The catalytic activity is linked to the generation of reactive oxygen vacancies on the catalyst surface, a feature that is enhanced by the presence of zirconia. researchsquare.com The particle size of the ceria-zirconia catalyst can also significantly influence its soot oxidation activity. sae.org
Zirconia-based catalysts are effective in the complete oxidation of various environmental pollutants, converting them into less harmful substances like carbon dioxide and water. mdpi.com Zirconia's high thermal stability makes it a suitable support for active metals used in high-temperature combustion reactions.
For instance, zirconia-supported silver (Ag/ZrO₂) catalysts have demonstrated high activity for the catalytic combustion of propene and naphthalene (B1677914), which are model pollutants found in diesel engine exhaust. mdpi.comresearchgate.net In these systems, silver nanoparticles are dispersed on the zirconia support. A synergistic effect between the silver species and the zirconia support facilitates the redox cycle and enhances the availability of oxygen, which is crucial for the combustion process. mdpi.comresearchgate.net The T₅₀ values (temperature at which 50% conversion is achieved) for both propene and naphthalene combustion over these catalysts are reported to be quite low, indicating high catalytic efficiency. mdpi.com
Table 2: Zirconia-Supported Silver Catalyst for Pollutant Combustion
| Catalyst | Pollutant | Key Finding | Reference |
|---|---|---|---|
| Ag/ZrO₂ | Propene | High oxidation activity | mdpi.com |
| Ag/ZrO₂ | Naphthalene | High oxidation activity | mdpi.comresearchgate.net |
Solid Acid Catalysis using Modified Zirconia
The modification of zirconia to create solid acid catalysts represents one of its most significant applications. By introducing sulfate (B86663) or phosphate (B84403) groups onto the zirconia surface, materials with strong acidic properties, sometimes reaching the level of superacidity, can be generated. These solid acids are advantageous over traditional liquid acids as they are less corrosive, reusable, and easier to separate from reaction products.
Sulfated zirconia (SZ) is a robust solid acid catalyst prepared by treating zirconium hydroxide (B78521) or zirconia with sulfuric acid or an ammonium (B1175870) sulfate solution. acs.org The process typically involves impregnating the zirconium precursor, followed by drying and calcination at high temperatures (e.g., 500-600°C). acs.orgacs.org This treatment leads to the formation of sulfate groups chemically bonded to the zirconia surface, which are responsible for the material's strong acidity. acs.org The strength of the sulfuric acid used during synthesis is a critical variable; a maximum in both surface area and catalytic activity for n-butane isomerization was observed when using 0.5 N H₂SO₄. acs.org Sulfated zirconia catalysts have demonstrated high activity in a variety of acid-catalyzed reactions, including hydrocarbon isomerization, esterification, and acylation. acs.org
Phosphated zirconia is another important solid acid catalyst. It can be synthesized by methods such as pore volume impregnation of zirconium oxyhydroxide with phosphoric acid or by a sol-gel process followed by treatment with phosphate ions. nih.govresearchgate.net The resulting materials possess both Brønsted and Lewis acid sites. Zirconium phosphates can be synthesized with high surface areas and mesoporous structures, which provide a high number of accessible active sites. mdpi.commdpi.com These materials have shown excellent catalytic activity in reactions like the conversion of sugars (fructose, glucose) to 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. mdpi.com Modifying zirconium phosphate with sulfuric acid has also been shown to enhance both Lewis and Brønsted acidity, leading to higher catalytic activity in the production of ethyl levulinate from furfuryl alcohol. mdpi.com
A direct correlation exists between the acidic properties of modified zirconia catalysts and their performance in chemical reactions. mdpi.commdpi.com The type (Brønsted vs. Lewis), strength, and density of acid sites are key factors that determine catalytic activity and selectivity.
In the case of sulfated zirconia, studies on propanoic acid esterification have shown that the catalytic activity directly correlates with the acid strength. mdpi.comaston.ac.uk Increasing the surface sulfation leads to the formation of strong Brønsted-Lewis acid pairs, which are highly active for the reaction. aston.ac.uk The turnover frequency (TOF) for esterification was found to be directly proportional to the acid strength, as determined by techniques like temperature-programmed decomposition of propylamine. mdpi.com
Similarly, for the isomerization of n-butane over sulfated monoclinic zirconia, a strong relationship was found between the Brønsted acid strength and the catalyst's performance. mdpi.com The catalyst with the strongest Brønsted acid sites exhibited the highest catalytic activity and the lowest activation energy for the reaction (46.4 kJ·mol⁻¹). mdpi.com This indicates that strong Brønsted acidity plays a crucial role in initiating the isomerization process. The development of Brønsted acidity in tungstated zirconia, another modified zirconia system, has also been directly linked to its catalytic activity for 2-propanol dehydration and n-hexane isomerization. nih.gov
Table 3: Correlation of Acidity and Performance in Modified Zirconia Catalysts
| Catalyst System | Reaction | Key Correlation | Reference |
|---|---|---|---|
| Sulfated Zirconia | Propanoic Acid Esterification | Catalytic activity directly correlates with acid strength. | mdpi.comaston.ac.uk |
| Sulfated Monoclinic Zirconia | n-Butane Isomerization | Stronger Brønsted acid strength leads to higher catalytic performance and lower activation energy. | mdpi.com |
Electrocatalytic Applications
Zirconium-based materials are emerging as promising candidates in electrocatalysis, particularly in the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. While zirconium dioxide (ZrO2) itself exhibits poor inherent OER activity, its stability under operating conditions makes it an excellent support or dopant for more active materials.
Zirconium-based materials, such as zirconium oxide (ZrO2) and zirconium phosphate (ZrP), are recognized for their high chemical stability. While intrinsically not highly active for OER, they serve as robust supports for more catalytically active transition metals. For instance, metal-modified zirconium phosphate systems have demonstrated activity for the OER in alkaline solutions. Studies have shown that the catalytic activity is dependent on the method of metal incorporation, with metal-adsorbed zirconium phosphate catalysts sometimes showing lower overpotentials compared to their metal-intercalated counterparts.
The concept of "confined environments" in electrocatalysis refers to the structuring of catalysts within porous materials, at interfaces, or in nano-reactors. This approach can enhance catalytic activity by increasing the concentration of reactants, modifying the electronic properties of the catalyst, or stabilizing reactive intermediates. While the strategy of confining active species in nanoscopic channels has been recognized as a way to improve catalytic performance, specific research on the application of zirconium(4+);tetrahydroxide;hydrate derived materials for OER within such confined environments is not extensively documented in the current body of scientific literature. Theoretical studies suggest that doping ZrO2 with other metals can enhance OER activity, but experimental validation in confined systems remains an area for further exploration. researchgate.net
Zirconia as a Support in CO2 Hydrogenation to Methanol (B129727)
The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research for mitigating greenhouse gas emissions and promoting a circular carbon economy. One of the most promising pathways is the hydrogenation of CO2 to methanol (CH3OH). In this process, zirconia (ZrO2), derived from the calcination of this compound, has proven to be an exceptional catalyst support, particularly for copper-based catalysts.
The use of zirconia as a support for copper nanoparticles significantly enhances both the rate of methanol production and the selectivity towards it. researchgate.net The promotional effect of zirconia is attributed to several factors, including its ability to improve the dispersion of copper, its surface basicity, and its interaction with other catalyst components. chemistryviews.org
A key aspect of the enhanced catalytic performance is the interface between the copper nanoparticles and the zirconia support. researchgate.net This metal-support interface is believed to be the primary site for the catalytic reaction. Mechanistic studies, combining kinetic analysis, in-situ spectroscopy, and computational modeling, have shown that a formate (B1220265) species is a crucial reaction intermediate. researchgate.net The zirconia support plays a vital role in the conversion of this formate intermediate to methanol. researchgate.net The reaction pathway is thought to involve the adsorption and activation of CO2 on the zirconia surface, followed by hydrogenation to formate, which then migrates to the copper-zirconia interface for further hydrogenation to methanol.
The performance of zirconia-supported copper catalysts can be influenced by various reaction parameters, including temperature, pressure, and the composition of the catalyst. Research has shown that different crystalline phases of zirconia (e.g., monoclinic vs. tetragonal) can also impact the catalytic activity and methanol selectivity.
Below is an interactive data table summarizing the performance of various zirconia-supported catalysts in the CO2 hydrogenation to methanol reaction under different conditions, as reported in the literature.
Table 1. Performance of Zirconia-Supported Catalysts in CO2 Hydrogenation to Methanol
| Catalyst | Temperature (°C) | Pressure (MPa) | H2/CO2 Ratio | CO2 Conversion (%) | Methanol Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Cu/ZnO/ZrO2 | 250 | 2 | 3/1 | Increased with plasma treatment | Not significantly changed | researchgate.net |
| Cu/ZnO/ZrO2 | 210-290 | - | - | Increased with temperature | Decreased with temperature | researchgate.net |
| Cu/ZrO2 | 300 | 5 | - | - | ~25 | |
| CuIn0.05/ZrO2 | 300 | 5 | - | - | ~50 |
Adsorption and Ion Exchange Applications of Hydrous Zirconia
Selective Ion Removal and Environmental Remediation
The high surface area and abundance of hydroxyl groups on the surface of hydrous zirconia make it an effective adsorbent for a variety of pollutants from both aqueous and gaseous streams.
Hydrous zirconium oxides have demonstrated a strong affinity for the selective removal of anionic species from water, which is crucial for the remediation of contaminated water sources.
Iodate (B108269) Adsorption: Granular aggregates of hydrous zirconium oxides, both with and without antimony doping, have shown high potential for the selective removal of iodate (IO₃⁻) even in the presence of competing anions like sulfate (B86663) (SO₄²⁻). exlibrisgroup.comrsc.org The apparent capacity for iodate removal has been observed to be between 0.1 and 0.4 meq/g, depending on the concentration of sulfate. exlibrisgroup.comrsc.org The primary mechanism for this uptake is identified as outer-sphere complexation, which is an ion-exchange process with the protonated hydroxyl groups on the surface of the hydrous zirconia. exlibrisgroup.comrsc.org Other minor mechanisms, such as inner-sphere complexation and reduction to iodide (I⁻), also play a role. exlibrisgroup.comrsc.org These materials can be efficiently regenerated using a dilute acid, highlighting their potential for sustainable and cost-effective water treatment applications. exlibrisgroup.comrsc.org
Arsenic Adsorption: Amorphous zirconium oxide nanoparticles have proven to be exceptionally effective in removing both arsenite (As(III)) and arsenate (As(V)) from aqueous environments without the need for pre-treatment, particularly at near-neutral pH. This efficiency is attributed to their high specific surface area, large mesopore volume, and the high density of affine surface hydroxyl groups. The adsorption mechanism for arsenic species is understood to be through the formation of inner-sphere complexes.
A study on a novel zirconium-based adsorbent (ZBA), identified as zirconium oxyhydroxide (ZrO(OH)₂), demonstrated a high arsenic adsorption capacity of approximately 70 mg/g, which was comparable to zirconium hydroxide (B78521) (Zr(OH)₄) and significantly higher than that of zirconium oxide (ZrO₂) at around 10 mg/g. The adsorption process was found to be well-described by both the Langmuir and Freundlich isotherm models, with the pseudo-second-order model best fitting the kinetic data. The optimal pH for arsenic removal was found to be in the range of 6 to 10.
Table 1: Adsorption Capacities of Zirconium-Based Materials for Anionic Species
| Adsorbent | Anion | Adsorption Capacity | Optimal pH | Reference |
|---|---|---|---|---|
| Hydrous Zirconium Oxides | Iodate (IO₃⁻) | 0.1–0.4 meq/g | - | exlibrisgroup.com, rsc.org |
| Zirconium Oxyhydroxide (ZBA) | Arsenic (As) | ~70 mg/g | 6-10 | |
| Zirconium Hydroxide (Zr(OH)₄) | Arsenic (As) | ~70 mg/g | 6-10 |
The application of zirconium-based materials extends to the remediation of water contaminated with organic dyes. While specific studies on hydrous zirconia for crystal violet removal are limited, related zirconium compounds have shown significant promise.
A zirconium-2,6-naphthalenedicarboxylate metal-organic framework (Zr-NDC MOF) demonstrated a high removal percentage of 99.45% for crystal violet from an aqueous solution with an initial dye concentration of 10 mg/L. The maximum equilibrium adsorption capacity was determined to be 454.2 mg/g for an initial dye concentration of 100 mg/L. The adsorption kinetics were best described by a pseudo-second-order model, suggesting a chemisorption process.
Similarly, zirconium silicate (B1173343) nanoparticles modified with sodium dodecyl sulfate (SDS) have been effective in removing crystal violet. At an optimal pH of 2 and 10, removal efficiencies of 94.8% to 97.9% were achieved for initial dye concentrations ranging from 20 to 40 mg/L.
Table 2: Removal Efficiency of Zirconium-Based Adsorbents for Crystal Violet
| Adsorbent | Initial Dye Concentration | pH | Removal Efficiency (%) |
|---|---|---|---|
| Zr-NDC MOF | 10 mg/L | - | 99.45 |
| ZrSiO₄ NPs-SDS | 20 mg/L | 2 | 94.8 |
| ZrSiO₄ NPs-SDS | 30 mg/L | 2 | 96.8 |
| ZrSiO₄ NPs-SDS | 40 mg/L | 2 | 97.9 |
| ZrSiO₄ NPs-SDS | 20 mg/L | 10 | 95.8 |
| ZrSiO₄ NPs-SDS | 30 mg/L | 10 | 96.5 |
The use of hydrous zirconia in gas scrubbing and air purification is an emerging area of research. Zirconium hydroxide [Zr(OH)₄] has been evaluated for its capacity to remove sulfur dioxide (SO₂) from air streams at room temperature. researchgate.net With a surface area of 365 m²/g, it exhibited a removal capacity of approximately 90 mg of SO₂ per cm³ of bed volume. researchgate.net This capacity is nearly ten times greater than that of activated carbon and more than double that of activated carbon impregnated with 10% copper oxide. researchgate.net
Temperature-programmed desorption studies indicated that SO₂ is strongly held by the zirconium hydroxide. researchgate.net X-ray photoelectron spectroscopy analysis revealed the formation of sulfite (B76179) (SO₃²⁻) species, suggesting the chemical reaction leads to the formation of zirconium sulfite. researchgate.net Despite the high removal capacity on a volume basis, it was noted that only about 10% of the stoichiometric hydroxyl groups were actively involved in the SO₂ removal. researchgate.net
While research on the application of hydrous zirconia for the removal of other gaseous pollutants like nitrogen oxides (NOx) is less developed, zirconium-based materials are being explored for NOx reduction in automotive catalysts and as components in NOx sensors. mdpi.com Zirconia's thermal stability and catalytic properties make it a candidate for high-temperature applications in air pollution control.
Ion Exchange Properties and Mechanisms
Hydrous zirconia is an amphoteric ion exchanger, meaning it can exhibit both cation and anion exchange properties depending on the pH of the surrounding medium. This characteristic is fundamental to its application in selective ion removal.
The surface of hydrous zirconia is covered with hydroxyl groups (Zr-OH). The ion exchange behavior is governed by the protonation and deprotonation of these surface groups.
In acidic solutions (low pH): The surface hydroxyl groups become protonated (Zr-OH₂⁺), creating a positively charged surface that can exchange anions.
In alkaline solutions (high pH): The surface hydroxyl groups deprotonate (Zr-O⁻), resulting in a negatively charged surface that can exchange cations.
Therefore, hydrous zirconia acts as an anion exchanger in acidic media and a cation exchanger in alkaline media. The point of zero charge (PZC), the pH at which the surface has a net neutral charge, is a critical parameter that determines the nature of the ion exchange.
Studies have shown that for hydrous zirconium dioxide precipitated at a pH of 7 or higher, the material contains an excess of ammonium (B1175870) ions, indicating cation exchange properties. Conversely, when precipitated at a pH of 6 or lower, it contains an excess of sorbed nitrate (B79036) ions, demonstrating anion exchange behavior.
The primary mechanism of ion uptake in hydrous zirconium oxides is through ion exchange with the surface hydroxyl groups.
For anions, such as iodate, the main uptake mechanism is identified as outer-sphere complexation, which is essentially an ion-exchange reaction where the anion electrostatically binds to the protonated surface hydroxyl groups (Zr-OH₂⁺). exlibrisgroup.comrsc.org This can be represented by the following general reaction:
Zr-OH₂⁺ + A⁻ ⇌ Zr-OH₂⁺A⁻
Where A⁻ represents an anion.
Inner-sphere complexation can also occur, where the anion directly bonds to the zirconium atom, displacing a hydroxyl group. This is a more specific and stronger interaction.
For cations, the uptake occurs through the exchange with the protons of the surface hydroxyl groups on the deprotonated surface (Zr-O⁻) in alkaline conditions. This can be represented as:
Zr-O⁻ + C⁺ ⇌ Zr-OC
Where C⁺ represents a cation.
The specific nature of the ion, its charge, size, and the presence of competing ions in the solution all influence the efficiency and selectivity of the ion exchange process on hydrous zirconia.
Future Research Directions and Emerging Applications
Development of Novel Synthesis Approaches for Precise Control over Zirconium(4+);tetrahydroxide;hydrate Characteristics
Future research is increasingly focused on developing sophisticated synthesis methods that offer precise control over the physicochemical properties of this compound, such as surface area, porosity, and crystallinity. Traditional synthesis often involves the mild base hydrolysis of zirconium precursors like zirconium oxychloride. wikipedia.org However, novel approaches are being explored to tailor the material for specific applications.
One promising direction is the use of templates to guide the formation of nanostructures. For instance, carboxymethyl cellulose (B213188) sodium has been successfully used as a template to prepare amorphous zirconium hydroxide (B78521) nanoparticles with sizes ranging from 20-50nm. researchgate.net This method encapsulates the nanoparticles, enhancing their stability in water. researchgate.net Another approach involves the high-pressure synthesis of novel zirconium hydrides, which could potentially be adapted for hydroxide synthesis under specific conditions. researchgate.net
The optimization of existing methods is also a key area of research. Studies have revisited and optimized the synthesis of zirconium(IV) alkoxides, which are common precursors for zirconium hydroxide. rsc.orgchemrxiv.org Control over reaction parameters during the hydrolysis of these precursors is crucial for determining the final properties of the hydroxide product. The goal of these novel approaches is to move beyond bulk synthesis to the rational design of materials with characteristics fine-tuned for advanced applications.
Table 1: Comparison of Synthesis Approaches
| Synthesis Method | Precursor Example | Key Controlled Characteristics | Potential Advantage |
|---|---|---|---|
| Conventional Hydrolysis | Zirconium oxychloride | Basic morphology | Simple, cost-effective wikipedia.org |
| Template-Assisted Synthesis | Zirconium salt with Carboxymethyl cellulose sodium | Particle size (20-50nm), stability in water | Production of stable nanoparticles researchgate.net |
| Alkoxide Hydrolysis | Zirconium(IV) isopropoxide | Crystallinity, surface area | High purity products rsc.orgchemrxiv.org |
Advanced Computational Modeling for Predictive Material Design and Reaction Pathways
Computational modeling is emerging as a powerful tool to accelerate the discovery and design of zirconium-based materials. While specific computational studies on this compound are still developing, research on related zirconium compounds provides insight into future directions. First-principles calculations and density functional theory (DFT) are being used to predict the structural, electronic, and vibrational properties of zirconium hydrides and oxides. researchgate.net
These computational approaches can be extended to model the hydrated hydroxide, providing a deeper understanding of its surface chemistry and reaction mechanisms at the atomic level. For example, modeling can help elucidate the nature of active sites responsible for its catalytic activity or its interaction with pollutants. By simulating reaction pathways, researchers can predict the decomposition of chemical warfare agent simulants on the surface of zirconium hydroxide, complementing experimental findings that have already demonstrated its high reactivity. kennesaw.edu
Furthermore, computational modeling can guide the synthesis of new materials by predicting the stability and properties of novel structures and composites. This predictive capability reduces the need for extensive trial-and-error experimentation, making the material design process more efficient and targeted.
Exploration of Synergistic Effects in Composite Materials Incorporating this compound
The incorporation of this compound into composite materials is a burgeoning field of research, with studies revealing significant synergistic effects that enhance material performance. These effects often arise from the high surface area and reactivity of the zirconium compound.
In the field of dental materials, nano-zirconia fillers coated with zirconium hydroxide have been shown to reinforce dental resin composites. nih.gov The hydroxide coating increases the number of hydroxyl groups on the filler surface, which improves bonding with phosphate (B84403) ester monomers like 10-methacryloyloxydecyl dihydrogen phosphate (MDP). nih.gov This enhanced interfacial bonding leads to superior mechanical properties, including greater bending strength and elastic modulus, without significant cytotoxicity. nih.gov
Another area of active research is in flame-retardant materials. While studies have focused on zirconium phosphate, the principles can inform research on zirconium hydroxide. In ethylene (B1197577) vinyl acetate (B1210297) (EVA) composites, organo-modified zirconium phosphate acts synergistically with aluminum trihydroxide to reduce the peak heat release rate significantly. researchgate.net Similarly, α-zirconium phosphate has been shown to improve the mechanical properties and flame retardancy of poly(lactic acid) fibers. researchgate.net The exploration of zirconium hydroxide in similar flame-retardant systems is a promising avenue for creating safer, high-performance polymers.
Table 2: Synergistic Effects in Zirconium-Based Composites
| Composite System | Zirconium Compound | Synergistic Effect | Improved Property | Reference |
|---|---|---|---|---|
| Dental Resin | Zirconium hydroxide coating on nano-zirconia | Enhanced filler-matrix bonding with MDP monomer | Three-point bending strength, elastic modulus | nih.gov |
| Ethylene Vinyl Acetate (EVA) | Organo-modified Zirconium Phosphate | Reduced heat release with aluminum trihydroxide | Flame retardancy | researchgate.net |
Novel Applications in Sustainable Chemistry and Energy Technologies
The unique properties of this compound make it a promising candidate for applications in sustainable chemistry and energy technologies. Its role as a catalyst and a catalyst support is particularly noteworthy.
In sustainable chemistry, zirconium hydroxide serves as a solid acid catalyst, which is an environmentally friendly alternative to liquid acids as they can be easily separated from reaction products. noahchemicals.comresearchgate.net It is a key precursor for preparing sulfated zirconia, a superacid catalyst used in various organic reactions, including the dehydration of sorbitol to biofuels. zircon-association.orgsigmaaldrich.com Zirconium-based catalysts are versatile and have been employed for pollution control, hydrogenation, and oxidation reactions. zircon-association.org Furthermore, its high surface area and porous nature make it an effective adsorbent for removing toxic gases and anionic dyes from industrial effluents. researchgate.netresearchgate.netsigmaaldrich.com
In the energy sector, zirconium hydroxide is being investigated for its potential to enhance battery performance. When used as a coating on battery cathodes, it can significantly improve capacity retention, particularly in lithium batteries, by reducing detrimental reactions between the electrode and the electrolyte. noahchemicals.com Its potential to control complex chemical reactions also opens doors for new applications in energy production. noahchemicals.com The broader family of zirconium compounds is also being explored for use in fuel cells, highlighting the potential for this compound to contribute to next-generation energy systems. zircon-association.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Zirconium oxychloride |
| Carboxymethyl cellulose sodium |
| Zirconium(IV) isopropoxide |
| 10-methacryloyloxydecyl dihydrogen phosphate |
| Ethylene vinyl acetate |
| Aluminum trihydroxide |
| Zirconium phosphate |
| Poly(lactic acid) |
| Sulfated zirconia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
